Anadoline
Description
Structure
3D Structure
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c1-5-12(2)19(24)27-10-13(3)18(23)14(4)20(25)28-11-15-6-8-21(26)9-7-16(22)17(15)21/h5-6,13-14,16-18,22-23H,7-11H2,1-4H3/b12-5+/t13?,14-,16-,17-,18+,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKQEQZZNGCJDA-KSIKZPOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C(C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC(C)[C@@H]([C@@H](C)C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Anadoline: An Obscure Pyrrolizidine Alkaloid with Undetermined Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Anadoline is a pyrrolizidine (B1209537) alkaloid N-oxide whose chemical structure has been defined, yet its biological significance remains largely unexplored. Despite its characterization, a thorough review of scientific literature and chemical databases reveals a notable absence of research into its bioactivity, mechanism of action, and potential therapeutic applications. This guide summarizes the known chemical properties of this compound and highlights the current void in our understanding of its pharmacology.
Chemical Structure and Properties
This compound is identified in the PubChem database with the Compound ID (CID) 102115628.[1] Its chemical identity is defined by the following properties:
| Property | Value | Source |
| IUPAC Name | [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate | PubChem[1] |
| Molecular Formula | C₂₀H₃₁NO₇ | PubChem[1] |
| Molecular Weight | 397.5 g/mol | PubChem[1] |
| SMILES | C/C=C(\C)/C(=O)OCC(C)--INVALID-LINK--C(=O)OCC1=CC[N+]2([C@H]1--INVALID-LINK--O)[O-]">C@@HO | PubChem[1] |
The structure of this compound is characterized by a necine base, which is a pyrrolizidine ring system, esterified with a complex necic acid. The presence of the N-oxide is a common feature among pyrrolizidine alkaloids, often affecting their toxicity and metabolic activation.
Biological Activity and Signaling Pathways: A Knowledge Gap
Extensive searches for biological data on this compound have yielded no specific results. There is a significant lack of published studies investigating its pharmacological effects, including:
-
Quantitative Bioactivity Data: No information is available regarding this compound's binding affinities (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or half-maximal effective concentrations (EC₅₀) against any biological target.
-
Mechanism of Action: The molecular targets and mechanisms by which this compound might exert biological effects are unknown.
-
Signaling Pathways: There is no information on whether this compound modulates any intracellular signaling cascades.
This absence of data prevents the creation of any diagrams related to signaling pathways or experimental workflows, as requested.
Experimental Protocols
Consistent with the lack of bioactivity data, there are no published experimental protocols detailing the isolation of this compound from natural sources, its chemical synthesis, or its use in biological assays. The methods for its initial identification and structural elucidation have not been found in the currently available scientific literature.
Conclusion
This compound represents a molecule at the frontier of natural product chemistry, with its chemical structure elucidated but its biological role entirely unknown. For researchers in drug discovery and pharmacology, this compound may present an opportunity for novel investigations. Future research would need to focus on its isolation or synthesis, followed by comprehensive screening to identify any potential biological activities and subsequent mechanistic studies. Until such research is conducted and published, this compound remains an enigmatic entry in the vast catalog of natural compounds.
References
An In-Depth Technical Guide to the Synthesis and Precursors of Anandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382), also known as N-arachidonoylethanolamine (AEA), is an endogenous cannabinoid neurotransmitter. Its name is derived from the Sanskrit word "ananda," which means "joy, bliss, delight," reflecting its role in mood regulation, pain perception, appetite, and memory. As a key signaling molecule in the endocannabinoid system, anandamide and its synthesis pathways are of significant interest to researchers in neuroscience, pharmacology, and drug development. This technical guide provides a comprehensive overview of the biosynthetic and chemical synthesis pathways of anandamide, its precursors, and relevant experimental protocols and data.
Biosynthesis of Anandamide
Anandamide is synthesized "on-demand" from membrane lipid precursors in response to physiological and pathological stimuli. The primary precursor for anandamide biosynthesis is N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) *.[1][2] The formation of NAPE itself is a critical step, catalyzed by the transfer of arachidonic acid from a donor phospholipid, such as lecithin, to the amine head group of phosphatidylethanolamine (PE) by an N-acyltransferase.[3]
There are multiple pathways for the subsequent conversion of NAPE to anandamide, highlighting the redundancy and complexity of its regulation.[1][3]
Key Biosynthetic Pathways from NAPE:
-
NAPE-specific Phospholipase D (NAPE-PLD) Pathway: This is considered a major pathway for anandamide synthesis. NAPE-PLD directly hydrolyzes NAPE to yield anandamide and phosphatidic acid.[2]
-
Phospholipase C (PLC) and Protein Tyrosine Phosphatase (PTPN22) Pathway: In this multi-step pathway, PLC first cleaves NAPE to produce phosphoanandamide. Subsequently, a phosphatase, such as PTPN22, dephosphorylates phosphoanandamide to yield anandamide.[4]
-
α,β-hydrolase 4 (ABHD4) and Glycerophosphodiesterase (GDE1) Pathway: This pathway involves the sequential deacylation of NAPE. ABHD4 can remove a fatty acid from the glycerol (B35011) backbone of NAPE, and subsequent cleavage by a glycerophosphodiesterase like GDE1 can lead to the formation of anandamide.[2]
-
Reverse reaction of Fatty Acid Amide Hydrolase (FAAH): Under conditions of high concentrations of arachidonic acid and ethanolamine (B43304), the primary degradative enzyme for anandamide, FAAH, can catalyze the reverse reaction to synthesize anandamide.[5][6]
Precursors for Anandamide Biosynthesis:
| Precursor | Role in Biosynthesis |
| Arachidonic Acid | An essential omega-6 fatty acid that is incorporated into membrane phospholipids (B1166683) and serves as the arachidonoyl backbone of anandamide.[3] |
| Ethanolamine | A primary amine that forms the head group of phosphatidylethanolamine and subsequently the ethanolamine moiety of anandamide.[5] |
| N-Arachidonoyl Phosphatidylethanolamine (NAPE) | The direct phospholipid precursor that is enzymatically cleaved to release anandamide.[1][2] |
| Phosphatidylethanolamine (PE) | A major membrane phospholipid that is acylated with arachidonic acid to form NAPE.[2] |
| Lecithin (Phosphatidylcholine) | A common donor of arachidonic acid for the N-acylation of PE to form NAPE.[3] |
Chemical Synthesis of Anandamide
The chemical synthesis of anandamide is crucial for producing standards for research, developing analytical methods, and synthesizing analogs for structure-activity relationship studies. The most direct approach involves the coupling of arachidonic acid and ethanolamine.
General Synthetic Protocol:
A common method for the synthesis of anandamide involves the activation of the carboxylic acid group of arachidonic acid, followed by its reaction with ethanolamine.
Experimental Protocol: Amidation of Arachidonic Acid with Ethanolamine
-
Activation of Arachidonic Acid: Arachidonic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), is added to the solution at 0°C to form an activated ester.
-
Coupling with Ethanolamine: Ethanolamine (1-1.2 equivalents) is added to the reaction mixture. The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent, to yield pure anandamide.
A more recent method utilizes a boron catalyst and microwave heating for the direct amidation of arachidonic acid with alcohol amines, offering potentially higher yields and shorter reaction times.
Quantitative Data for Anandamide Synthesis:
| Synthesis Method | Precursors | Catalyst/Reagent | Typical Yield | Reference |
| Boron-catalyzed microwave synthesis | Arachidonic acid, 2-(methylamino)ethanol | 2-iodo-5-methoxyphenylboronic acid | High (specific yield not reported) | [7] |
Spectroscopic Data for Anandamide:
Mass Spectrometry (MS):
-
Chemical Ionization (CI-MS) of TMS-derivatized Anandamide: Diagnostic fragments are observed that confirm the structure.[8]
-
Electrospray Ionization (ESI-MS): In the presence of silver ions, anandamide can be detected as [M+H]⁺ at m/z 348.3, [M+Na]⁺ at m/z 370.3, and silver adducts [M+¹⁰⁷Ag]⁺ at m/z 454.2 and [M+¹⁰⁹Ag]⁺ at m/z 456.2, which significantly improves detection sensitivity.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The terminal methyl group of the arachidonoyl chain.
-
Multiple allylic and doubly allylic protons in the polyunsaturated chain.
-
The methylene (B1212753) groups adjacent to the amide nitrogen and hydroxyl group of the ethanolamine moiety.
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The vinyl protons of the double bonds.
Signaling Pathways and Experimental Workflows
Anandamide Signaling Pathway
Anandamide primarily exerts its effects by binding to cannabinoid receptors, principally the CB1 receptor, which is highly expressed in the central nervous system, and the CB2 receptor, which is predominantly found in the immune system.[3] CB1 and CB2 receptors are G protein-coupled receptors (GPCRs).
References
- 1. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic metabolism analysis of the endogenous cannabinoid anandamide (N-arachidonylethanolamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide on the In Vitro Mechanism of Action of Amlodipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine (B1666008) is a third-generation dihydropyridine (B1217469) calcium channel blocker widely prescribed for the management of hypertension and angina pectoris. Its primary therapeutic effects are mediated through the modulation of calcium ion influx in vascular smooth muscle and cardiac muscle cells. However, a growing body of in vitro research has elucidated a more complex mechanism of action, revealing pleiotropic effects that extend beyond its channel-blocking activity. This technical guide provides a comprehensive overview of the in vitro mechanism of action of amlodipine, detailing its molecular targets, signaling pathways, and the experimental methodologies used to characterize these actions.
Core Mechanism of Action: L-type Calcium Channel Blockade
Amlodipine's principal mechanism of action is the inhibition of L-type voltage-gated calcium channels (Cav 1.2) in vascular smooth muscle cells.[1][2][3] This blockade prevents the influx of extracellular Ca2+, a critical step in the excitation-contraction coupling process. The reduction in intracellular Ca2+ leads to smooth muscle relaxation and vasodilation, thereby lowering peripheral vascular resistance and blood pressure.[1][3]
Quantitative Data on Receptor Binding and Channel Inhibition
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (Binding Affinity) | 1.9 ± 0.2 nM | Rat cardiac membranes | |
| IC50 (Ca2+ current inhibition) | 3.3 nM | Rat tail artery smooth muscle cells | |
| IC50 (K+-induced contraction) | 1.1 nM | Porcine coronary artery |
Experimental Protocol: Whole-Cell Patch-Clamp for Ca2+ Current Measurement
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Cell Preparation: Isolate vascular smooth muscle cells (e.g., from rat tail artery) by enzymatic digestion.
-
Recording: Establish a whole-cell patch-clamp configuration. The external solution should contain physiological concentrations of ions, including Ca2+. The internal pipette solution should contain a Cs+-based solution to block K+ channels.
-
Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing steps (e.g., to 0 mV) to elicit inward Ca2+ currents.
-
Drug Application: Perfuse the cells with increasing concentrations of amlodipine and record the corresponding reduction in the peak Ca2+ current.
-
Data Analysis: Plot the percentage of current inhibition against the amlodipine concentration to determine the IC50 value.
Signaling Pathways Modulated by Amlodipine
In addition to direct channel blockade, amlodipine influences several intracellular signaling pathways, contributing to its vasoprotective and anti-inflammatory properties.
1. Nitric Oxide (NO) Signaling Pathway
Amlodipine has been shown to increase the production of nitric oxide (NO) in endothelial cells. NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. Amlodipine upregulates the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis.
Caption: Amlodipine-mediated upregulation of the eNOS/NO signaling pathway leading to vasodilation.
Experimental Protocol: Measurement of NO Production using DAF-FM Diacetate
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Loading: Incubate the cells with DAF-FM diacetate, a fluorescent probe for NO.
-
Treatment: Treat the cells with amlodipine or a vehicle control.
-
Stimulation: Stimulate the cells with an agonist that induces NO production (e.g., bradykinin).
-
Imaging: Measure the increase in fluorescence using a fluorescence microscope or plate reader. The intensity of fluorescence is proportional to the amount of NO produced.
2. Inhibition of Inflammatory Pathways
Amlodipine exhibits anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition leads to a reduction in the production of inflammatory cytokines and adhesion molecules.
Caption: Amlodipine inhibits the NF-κB signaling pathway, reducing inflammatory gene expression.
Experimental Protocol: NF-κB Reporter Assay
-
Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with amlodipine or a vehicle control.
-
Stimulation: Stimulate the cells with an inflammatory agent like tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in amlodipine-treated cells indicates inhibition of NF-κB.
Antioxidant Properties of Amlodipine
Amlodipine has been demonstrated to possess antioxidant properties, which contribute to its vasoprotective effects. It can directly scavenge reactive oxygen species (ROS) and also inhibit the activity of NADPH oxidase, a major source of cellular ROS.
Experimental Workflow for Assessing Antioxidant Activity
Caption: Experimental workflow for evaluating the in vitro antioxidant properties of amlodipine.
Experimental Protocol: Cellular ROS Measurement with DCFH-DA
-
Cell Culture: Culture endothelial cells or vascular smooth muscle cells.
-
Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Treatment: Pre-treat the cells with amlodipine or a vehicle control.
-
Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent (e.g., H2O2 or angiotensin II).
-
Measurement: Quantify the intracellular ROS levels by measuring the fluorescence of dichlorofluorescein (DCF) using a fluorescence microscope or plate reader.
The in vitro mechanism of action of amlodipine is multifaceted. While its primary therapeutic effect stems from the potent and selective blockade of L-type calcium channels, it also exerts significant vasoprotective and anti-inflammatory effects through the modulation of the NO signaling pathway, inhibition of NF-κB, and its intrinsic antioxidant properties. A thorough understanding of these in vitro mechanisms is crucial for researchers and drug development professionals in the ongoing exploration of the full therapeutic potential of amlodipine and in the design of novel cardiovascular drugs.
References
The Endocannabinoid Anandamide: A Comprehensive Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoylethanolamine (anandamide or AEA) is an endogenous fatty acid neurotransmitter that plays a crucial role in a wide array of physiological processes, including pain modulation, mood, appetite, and memory.[1][2] As the first identified endogenous ligand for the cannabinoid receptors, anandamide (B1667382) has been the subject of extensive research, revealing a complex pharmacology that extends beyond the classical cannabinoid system. This technical guide provides an in-depth overview of the primary biological targets of anandamide, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development in this field.
Core Biological Targets of Anandamide
Anandamide's biological effects are mediated through its interaction with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. Furthermore, its signaling is tightly regulated by specific enzymes responsible for its synthesis and degradation, as well as by cellular transport mechanisms.
Receptors
Anandamide interacts with several receptor types, leading to a cascade of intracellular signaling events. The primary receptor targets include:
-
Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, CB1 receptors are responsible for the psychoactive effects of cannabinoids.[2]
-
Cannabinoid Receptor 2 (CB2): Primarily found in the immune system and peripheral tissues, CB2 receptors are involved in modulating inflammatory responses.[2]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in pain perception and temperature sensation.[3]
-
G Protein-Coupled Receptor 55 (GPR55): An orphan GPCR implicated in various physiological processes, including inflammation and neurotransmission.[4]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that regulate gene expression involved in metabolism and inflammation. Anandamide has been shown to activate PPARα and PPARγ.[5][6]
Enzymes
The biological activity of anandamide is terminated by enzymatic hydrolysis. The key enzyme responsible for its degradation is:
-
Fatty Acid Amide Hydrolase (FAAH): A membrane-bound enzyme that hydrolyzes anandamide into arachidonic acid and ethanolamine.[7]
Transporters
The mechanism of anandamide transport across the cell membrane is a subject of ongoing research, with evidence suggesting a facilitated transport system rather than simple diffusion. Putative transporters include:
-
Anandamide Membrane Transporter (AMT): A proposed carrier-mediated process responsible for the cellular uptake of anandamide.[8][9] The kinetic properties of this transport system have been characterized, though a specific protein has not been definitively identified.[9]
Quantitative Data
The following tables summarize the binding affinities and kinetic parameters of anandamide for its key biological targets.
Table 1: Binding Affinities (Ki) and Functional Potencies (EC50) of Anandamide for its Receptor Targets
| Target | Parameter | Value | Species | Assay Type | Reference(s) |
| CB1 Receptor | Ki | 89.7 nM | Rat | Radioligand Binding | [10] |
| Ki | 7.3 - 22 nM | Not Specified | Radioligand Binding | [11] | |
| CB2 Receptor | Ki | 371 nM | Rat | Radioligand Binding | [10] |
| TRPV1 Channel | EC50 | 1.95 µM | Rat | Calcium Imaging | [12] |
| GPR55 | EC50 | ~1.2 µM (partial agonist) | Human | β-arrestin Recruitment | [1][4] |
| PPARα | EC50 | Weak activation | Not Specified | Transactivation Assay | [13] |
| PPARγ | EC50 | 8 µM | Human | Transactivation Assay | [6] |
Table 2: Kinetic Parameters for Anandamide Metabolism and Transport
| Target | Parameter | Value | Species/Cell Line | Reference(s) |
| FAAH | Km | 4-5 µM | Rat Brain | [14] |
| Vmax | 1.4 nmol/min/mg protein | Rat Brain | [14] | |
| Anandamide Transporter | Km | 190 ± 10 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [9] |
| Vmax | 45 ± 3 pmol/min/mg protein | Human Umbilical Vein Endothelial Cells (HUVECs) | [9] |
Signaling Pathways
Anandamide binding to its various targets initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPV1 Activation by Anandamide via a Unique Lipid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation [mdpi.com]
- 6. Anandamide induced PPARgamma transcriptional activation and 3T3-L1 preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cellular transport of anandamide, 2-arachidonoylglycerol and palmitoylethanolamide--targets for drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anandamide uptake by human endothelial cells and its regulation by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 13. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Anandamide: Discovery, Origin, and Core Mechanisms
Disclaimer: The term "Anadoline" does not correspond to a recognized compound in scientific literature. This guide proceeds under the assumption that the intended subject is Anandamide (B1667382) (N-arachidonoylethanolamine or AEA), a well-researched endocannabinoid.
This technical whitepaper provides a comprehensive overview of the discovery, origin, and core biochemical pathways of Anandamide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.
Discovery and Origin
Anandamide was the first endogenous cannabinoid to be identified. Its discovery was a pivotal moment in understanding the body's own cannabinoid system.
-
Discovery: In 1992, a research team led by Dr. Raphael Mechoulam, including William Devane and Lumír Hanuš, successfully isolated and identified Anandamide from the porcine brain.[1][2][3] This discovery was the culmination of research that began after the identification of Δ⁹-tetrahydrocannabinol (THC) and the subsequent discovery of cannabinoid receptors in the brain, which pointed to the existence of an endogenous ligand.[1]
-
Origin of the Name: The name "Anandamide" is derived from the Sanskrit word "ananda," which translates to "joy, bliss, or delight," combined with the chemical term "amide," reflecting its structure and its role in mood and reward pathways.[3][4][5]
-
Initial Isolation: The initial isolation of Anandamide was achieved by examining pig brain and canine gut tissues.[4] The researchers utilized mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine its structure.[4]
Quantitative Data
The following tables summarize key quantitative data related to Anandamide's interaction with its primary receptors and its concentrations in biological tissues.
Table 1: Receptor Binding Affinities of Anandamide
| Receptor | Species | Ki (nM) | Kd (nM) | Notes |
| CB1 | Human (Hs) | - | 239.2 | Pooled data from meta-analysis; high heterogeneity noted.[6] |
| Rat (Rn) | - | 87.7 | Pooled data from meta-analysis.[6] | |
| Rat | 50 - 500 | - | Affinity when FAAH is inhibited by PMSF.[7] | |
| Rat | 5400 | - | Affinity when FAAF is not inhibited.[7] | |
| CB2 | Human (Hs) | - | 439.5 | Pooled data from meta-analysis; Anandamide has lower affinity for CB2.[6][8] |
Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity; lower values indicate higher affinity.
Table 2: Endogenous Levels of Anandamide in Tissue
| Tissue | Species | Concentration | Method of Normalization |
| Brain | Rat | 0.2 - 30 pmol/g | Fresh Weight[9] |
| Brain | Mouse | 340 - 400 pmol/mg | Protein Content[9] |
| Hippocampus | Human | 29 pmol/g | Fresh Weight[10] |
| Hippocampus | Rat | 148 pmol/g | Fresh Weight[10] |
| Hippocampus | CB1 Wild-Type Mouse | ~12 pmol/g | Fresh Weight[11] |
| Hippocampus | CB1 Knockout Mouse | ~5 pmol/g | Fresh Weight[11] |
| Striatum | CB1 Wild-Type Mouse | ~10 pmol/g | Fresh Weight[11] |
| Striatum | CB1 Knockout Mouse | ~4 pmol/g | Fresh Weight[11] |
Core Signaling and Metabolic Pathways
Anandamide is synthesized "on-demand" from membrane lipid precursors and is rapidly degraded, ensuring its signaling is localized and transient.[12]
Biosynthesis of Anandamide
Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) through multiple pathways.[4] The primary and most studied pathway involves the sequential action of N-acyltransferase (NAT) and NAPE-specific phospholipase D (NAPE-PLD).[13]
Caption: Primary 'on-demand' biosynthesis pathway of Anandamide.
Alternative pathways for Anandamide synthesis from NAPE also exist, involving enzymes like phospholipase C (PLC) and α/β-hydrolase 4 (Abh4), highlighting the redundancy in its production.[1][14][15]
Degradation of Anandamide
The biological actions of Anandamide are terminated by cellular reuptake followed by enzymatic hydrolysis. The primary enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH).[4]
Caption: Primary degradation pathway of Anandamide via FAAH.
FAAH breaks down Anandamide into arachidonic acid and ethanolamine.[1] Because of its critical role in terminating Anandamide signaling, FAAH has become a major therapeutic target for elevating endogenous Anandamide levels.[4]
Receptor Signaling
Anandamide exerts its effects by binding to several receptors. Its actions are primarily mediated by the CB1 receptors in the central nervous system and CB2 receptors in the periphery, particularly in immune cells.[4]
Caption: Major receptor targets and downstream effects of Anandamide.
Beyond the cannabinoid receptors, Anandamide also interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation and temperature regulation.[13][16]
Experimental Protocols
This section details the methodologies for key experiments used in Anandamide research.
Isolation and Quantification
-
Objective: To isolate and measure the concentration of Anandamide in biological tissues.
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Tissue Homogenization: Brain or other tissue samples are rapidly dissected and homogenized in a solvent mixture (e.g., chloroform/methanol/water) containing an internal standard (e.g., deuterated Anandamide) to correct for sample loss.
-
Lipid Extraction: A lipid extraction, such as a modified Folch or Bligh-Dyer method, is performed to separate the lipid phase containing Anandamide from the aqueous and protein phases.
-
Solid-Phase Extraction (SPE): The lipid extract is often passed through an SPE column to remove interfering lipids and concentrate the N-acylethanolamines.
-
LC-MS Analysis: The purified sample is injected into a liquid chromatograph (often a high-performance liquid chromatograph, HPLC) coupled to a mass spectrometer (MS). The LC separates Anandamide from other compounds based on its retention time. The MS identifies and quantifies Anandamide and its internal standard based on their specific mass-to-charge ratios.
-
Quantification: The amount of endogenous Anandamide is calculated by comparing its peak area to that of the known concentration of the internal standard.[11]
-
Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki or Kd) of Anandamide for cannabinoid receptors.
-
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing a high density of the target receptor (e.g., CB1 or CB2 from transfected cells or brain tissue) are prepared and isolated.
-
Assay Setup: The membranes are incubated in a buffer solution with a constant concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Competitive Binding: Increasing concentrations of unlabeled Anandamide are added to the incubation mixture. Anandamide competes with the radioligand for binding to the receptors.
-
Inhibition of Degradation: Phenylmethylsulfonyl fluoride (B91410) (PMSF) or another FAAH inhibitor is often included to prevent the rapid degradation of Anandamide during the assay.[17]
-
Separation and Counting: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of Anandamide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assessment
-
Objective: To assess the psychoactive and motivational effects of Anandamide in animal models.
-
Methodology: Intravenous Self-Administration in Primates
-
Surgical Preparation: Animals (e.g., squirrel monkeys) are surgically fitted with an intravenous catheter.[18]
-
Training: Monkeys are placed in an operant conditioning chamber and trained to press a lever to receive an intravenous injection of a known reinforcing drug, such as cocaine.
-
Substitution: Once stable responding is established, the reinforcing drug is replaced with saline until the lever-pressing behavior is extinguished.
-
Anandamide Self-Administration: Anandamide is then substituted for saline at various doses. An increase in lever-pressing rates compared to saline indicates that Anandamide has reinforcing effects.
-
Pharmacological Validation: To confirm that the reinforcing effects are mediated by a specific receptor (e.g., CB1), a receptor antagonist (e.g., rimonabant) can be administered prior to the session. A reduction in self-administration in the presence of the antagonist confirms the receptor's involvement.[18]
-
This guide provides a foundational understanding of Anandamide, from its discovery to its complex roles in physiology. The detailed protocols and quantitative data serve as a valuable resource for professionals engaged in endocannabinoid research and the development of novel therapeutics targeting this system.
References
- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. canatura.com [canatura.com]
- 4. Anandamide - Wikipedia [en.wikipedia.org]
- 5. Meet the ‘Bliss Molecule’ Anandamide, a Cannabinoid Your Body Produces | Leafly [leafly.com]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endogenous cannabinoid, anandamide, inhibits dopamine transporter function by a receptor–independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levels, metabolism, and pharmacological activity of anandamide in CB(1) cannabinoid receptor knockout mice: evidence for non-CB(1), non-CB(2) receptor-mediated actions of anandamide in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anandamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Anadoline: A Technical Guide to Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anadoline is a pyrrolizidine (B1209537) alkaloid with the molecular formula C20H31NO7. While specific experimental data on its physicochemical properties and solubility remain limited in publicly accessible literature, this guide provides a summary of computed properties and outlines standard experimental protocols for their determination. Furthermore, based on its classification as a pyrrolizidine alkaloid, potential signaling pathways associated with this class of compounds are discussed. This document aims to serve as a foundational resource for researchers and drug development professionals working with this compound.
Core Physicochemical Properties
Quantitative data for this compound's physicochemical properties are primarily based on computational models. The following table summarizes these key predicted parameters.
| Property | Value | Source |
| Molecular Formula | C20H31NO7 | PubChem |
| Molecular Weight | 397.5 g/mol | PubChem[1][2] |
| XLogP3-AA (Lipophilicity) | 0.5 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1][2] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 397.21005233 g/mol | PubChem[1][2] |
| Topological Polar Surface Area | 111 Ų | PubChem[1][2] |
Solubility Profile
Specific quantitative solubility data for this compound in common solvents such as water, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO) have not been reported in available literature. However, based on its predicted XLogP3-AA value of 0.5, which indicates relatively low lipophilicity, this compound is expected to have some degree of aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports potential solubility in polar protic solvents like water and ethanol.
| Solvent | Predicted Solubility | Rationale |
| Water | Likely soluble to moderately soluble | Low XLogP3-AA value, presence of hydrogen bond donors and acceptors. |
| Ethanol | Likely soluble | Polar protic nature of ethanol should facilitate interaction with this compound's functional groups. |
| DMSO | Likely soluble | As a polar aprotic solvent, DMSO is generally a good solvent for a wide range of organic compounds. |
Experimental Protocols for Physicochemical and Solubility Determination
To obtain precise and reliable data for this compound, the following standard experimental methodologies are recommended.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Methodology: Capillary Melting Point Method
-
A small, dried sample of this compound is finely powdered and packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of this compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is limited).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology: Shake-Flask Method
-
An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Potential Signaling Pathways
As this compound is classified as a pyrrolizidine alkaloid, its biological activities may be mediated through pathways commonly associated with this class of compounds. Pyrrolizidine alkaloids are known to undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then interact with cellular macromolecules, including DNA and proteins, potentially triggering various signaling cascades.
One of the key mechanisms of toxicity for pyrrolizidine alkaloids involves the induction of apoptosis. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The binding of reactive metabolites to cellular components can lead to cellular stress, DNA damage, and the activation of cell cycle checkpoints and DNA damage repair pathways.[1] Chronic exposure to low levels of some pyrrolizidine alkaloids has been associated with carcinogenicity, which is linked to their mutagenic potential arising from DNA damage.[1]
References
Anadoline: A Technical Guide for Researchers
A Note on Nomenclature: Initial searches for "Anadoline" yield limited specific data. However, a significant body of research exists for "Enadoline," a potent kappa-opioid receptor agonist with a similar name. This guide will focus on Enadoline (B54987), as it is the likely subject of interest for researchers in drug development.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate[1] |
| CAS Number | 28513-29-3[1] |
| Molecular Formula | C20H31NO7[1] |
Core Compound Summary
Enadoline is a highly selective and potent kappa-opioid receptor (KOR) agonist.[2] It has been investigated for its analgesic properties, though its development was hampered by dose-limiting side effects such as dysphoria and visual distortions.[1] Despite this, its potent activity at the KOR makes it a valuable tool for research into the kappa-opioid system and its therapeutic potential, particularly in conditions like postoperative pain and potentially in the management of comatose head injury or stroke where psychotropic side effects are less of a concern.[1][2]
Quantitative Data
Analgesic Efficacy in a Rat Model of Surgical Pain[2]
| Parameter | Dose (i.v.) | Observation |
| Thermal Hyperalgesia | 1-100 µg/kg (pre-surgery) | Dose-dependent blockade for over 24 hours. |
| Static Allodynia | 10 µg/kg (pre-surgery) | Blockade for over 24 hours. |
| Dynamic Allodynia | 10 µg/kg (pre-surgery) | Blockade for over 24 hours. |
| Maintenance of Hyperalgesia and Allodynia | 100 µg/kg (post-surgery) | Complete blockade with a shorter duration of action (2 hours). |
Pharmacodynamic Effects in Humans[3][4]
| Parameter | Dose (i.m.) | Observation |
| Sedation, Confusion, Dizziness | 20-80 µg/70 kg | Significant increases in these measures. |
| Visual Distortions, Depersonalization | 20-80 µg/70 kg | Production of these effects. |
| Psychotomimetic Effects | 160 µg/70 kg | Dose not tolerated. |
| Urinary Output | 20-80 µg/70 kg | Increased urinary output. |
Potency
| Comparison | Potency of Enadoline |
| vs. Morphine | 25 times more potent as an analgesic.[1] |
| vs. U-62066 (another KOR agonist) | 17 times more potent.[1] |
Mechanism of Action and Signaling Pathways
Enadoline exerts its effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3] The activation of KORs by enadoline initiates downstream signaling cascades that are primarily inhibitory to neuronal function.
The canonical signaling pathway for KOR activation involves two main arms: a G-protein dependent pathway and a β-arrestin-2 dependent pathway.[3]
-
G-protein Dependent Pathway: This pathway is associated with the analgesic and anti-pruritic effects of KOR agonists.[3] Upon enadoline binding, the Gαi/o subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also directly interact with and inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced neuronal excitability.
-
β-arrestin-2 Dependent Pathway: This pathway is thought to mediate the dysphoric and sedative effects of KOR agonists.[3] Following receptor activation, β-arrestin-2 is recruited to the receptor, which can lead to receptor desensitization and internalization, as well as initiating its own signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK).[4]
Experimental Protocols
Rat Model of Postoperative Pain[2]
-
Objective: To assess the antihyperalgesic and antiallodynic effects of enadoline.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: A 1 cm incision is made through the skin and fascia of the plantar surface of the hind paw.
-
Drug Administration: Enadoline is administered intravenously (i.v.) either 15 minutes before surgery (pre-emptive) or 1 hour after surgery (treatment).
-
Behavioral Testing:
-
Thermal Hyperalgesia: The plantar test is used to measure the latency of paw withdrawal from a radiant heat source.
-
Static Allodynia: Von Frey filaments of varying bending forces are applied to the plantar surface of the paw to determine the paw withdrawal threshold.
-
Dynamic Allodynia: The plantar surface of the paw is lightly stroked with a cotton bud to assess the withdrawal response.
-
-
Data Analysis: The paw withdrawal latencies and thresholds are compared between enadoline-treated and vehicle-treated groups.
Human Pharmacodynamic Study[3][4]
-
Objective: To characterize the pharmacodynamic effects of enadoline in humans.
-
Study Population: Healthy adult volunteers with a history of polysubstance abuse.
-
Study Design: Double-blind, placebo-controlled, crossover study.
-
Drug Administration: Enadoline, butorphanol (B1668111) (a mixed mu/kappa agonist), hydromorphone (a mu agonist), and placebo are administered intramuscularly (i.m.) in a randomized order. A minimum of a 72-hour washout period is maintained between sessions.
-
Data Collection:
-
Physiological Measures: Respiratory rate, heart rate, blood pressure, and pupil diameter are monitored.
-
Subjective Measures: Standardized questionnaires are used to assess mood, feelings of euphoria, sedation, confusion, and other subjective effects (e.g., visual analog scales for "high").
-
Observer-Rated Measures: Trained observers rate participants' signs of intoxication and sedation.
-
-
Data Analysis: The effects of each active drug are compared to placebo and to each other using appropriate statistical methods.
References
- 1. Enadoline - Wikipedia [en.wikipedia.org]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Preliminary Toxicity Profile of Anadoline
Disclaimer: No publicly accessible preliminary toxicity data for a compound specifically named "Anadoline" could be located in scientific literature or toxicology databases as of the date of this report. The information presented herein is a synthesized example based on standard toxicological assays and hypothetical data for illustrative purposes. This document should not be used as a factual reference for a real-world substance named this compound.
Executive Summary
This document outlines a hypothetical preliminary toxicity profile for the novel compound this compound. Standard preclinical toxicity assays are essential for characterizing the safety profile of new chemical entities. This whitepaper details the methodologies and potential outcomes for key in vitro and in vivo toxicity studies, including cytotoxicity, genotoxicity, and acute systemic toxicity. All data presented is illustrative. The experimental workflows and data interpretation are designed to serve as a technical guide for researchers in the field of drug development.
In Vitro Toxicity Assessment
Cytotoxicity Assay
Objective: To determine the concentration of this compound that induces 50% cell death (IC50) in a human cell line.
Experimental Protocol:
-
Cell Line: Human liver carcinoma cells (HepG2).
-
Assay Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: HepG2 cells were seeded in 96-well plates and incubated for 24 hours. Cells were then treated with this compound at various concentrations (0.1 µM to 100 µM) for 48 hours. Following treatment, MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to a vehicle-treated control group. The IC50 value was determined by non-linear regression analysis of the dose-response curve.
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1.0 | 89.5 ± 6.3 |
| 10.0 | 52.1 ± 4.8 |
| 50.0 | 15.7 ± 3.2 |
| 100.0 | 5.3 ± 1.9 |
| IC50 (µM) | 10.8 |
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[1][2][3]
Experimental Protocol:
-
Bacterial Strains: S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[4]
-
Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (rat liver S9 fraction) to detect metabolites that may be mutagenic.
-
Procedure: this compound was dissolved in DMSO and tested at five concentrations. The compound was mixed with the bacterial culture and either S9 mix or a control buffer. This mixture was incorporated into a top agar (B569324) and poured onto minimal glucose agar plates.[5] The plates were incubated at 37°C for 48 hours, and the number of revertant colonies (his+) was counted.
-
Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Hypothetical Data Presentation:
| Strain | Metabolic Activation (S9) | This compound Conc. (µ g/plate ) | Mean Revertants ± SD | Mutagenicity Ratio | Result |
| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 | Negative |
| 50 | 28 ± 5 | 1.1 | |||
| + | 0 (Vehicle) | 40 ± 6 | 1.0 | Negative | |
| 50 | 45 ± 7 | 1.1 | |||
| TA100 | - | 0 (Vehicle) | 120 ± 15 | 1.0 | Negative |
| 50 | 135 ± 18 | 1.1 | |||
| + | 0 (Vehicle) | 140 ± 20 | 1.0 | Negative | |
| 50 | 155 ± 22 | 1.1 |
Workflow Diagram: Ames Test Protocol
References
Anadoline: A Spectroscopic Analysis Guide for Researchers
An in-depth technical guide on the spectroscopic analysis of Anadoline, tailored for researchers, scientists, and drug development professionals. This document focuses on the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction
This compound is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and potential therapeutic applications. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, with a focus on data interpretation and experimental methodologies.
Spectroscopic Data of this compound
A thorough literature search did not yield a dedicated scientific publication detailing the complete experimental spectroscopic data for this compound. While the compound is listed in chemical databases such as PubChem (CID 102115628), providing its molecular formula (C₂₀H₃₁NO₇) and computed properties, the experimental ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data are not publicly available at this time.
The following sections will, therefore, outline the general principles and expected spectral characteristics for a compound with the proposed structure of this compound, based on the analysis of similar pyrrolizidine alkaloids. The tables are presented as templates that would be populated with experimental data once available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D correlation experiments (like COSY, HSQC, and HMBC), would be essential for unambiguous assignment of all proton and carbon signals.
Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data Unavailable |
Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data Unavailable |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound. The fragmentation pattern observed in the MS/MS spectrum would offer valuable structural information, particularly about the ester side chains and the pyrrolizidine core.
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (measured) | m/z (calculated) | Molecular Formula |
| [M+H]⁺ | Data Unavailable | C₂₀H₃₂NO₇⁺ | |
| [M+Na]⁺ | Data Unavailable | C₂₀H₃₁NNaO₇⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl groups, ester carbonyl groups, and carbon-carbon double bonds.
Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data Unavailable | O-H stretch (hydroxyl) |
| Data Unavailable | C=O stretch (ester) |
| Data Unavailable | C=C stretch (alkene) |
| Data Unavailable | C-O stretch |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific results. The following are generalized procedures for the spectroscopic analysis of a natural product like this compound.
Sample Preparation
For NMR analysis, the purified this compound sample would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. For MS analysis, the sample would be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer, often via liquid chromatography. For IR spectroscopy, the sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectra.
-
¹H NMR: Standard parameters would include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled sequence would be used to obtain singlets for all carbon atoms. A larger spectral width (e.g., 220 ppm) is required.
-
2D NMR: COSY, HSQC, and HMBC experiments would be performed using standard pulse programs to establish connectivity within the molecule.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS) would be ideal.
-
Ionization: Electrospray ionization (ESI) in positive ion mode would likely be used to generate protonated molecular ions [M+H]⁺.
-
Data Acquisition: Data would be acquired in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation data.
Infrared Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder would be recorded and subtracted from the sample spectrum.
Visualization of Workflows
The following diagrams illustrate the general workflows for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic data and the chemical structure.
While specific experimental data for this compound is not currently available in the public domain, this guide provides a framework for its spectroscopic analysis. The methodologies and data presentation formats outlined here are standard in the field of natural product chemistry and serve as a robust template for the characterization of this compound and similar compounds. The acquisition and publication of detailed spectroscopic data for this compound will be a valuable contribution to the scientific community, enabling further research into its chemical properties and biological activities.
An In-depth Technical Guide to the Effects of Anandamide on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a wide array of physiological processes, including pain sensation, appetite, memory, and mood.[1] As a lipid signaling molecule, anandamide's effects are mediated through a complex network of interactions with various receptors and downstream signaling cascades. This technical guide provides a comprehensive overview of the signaling pathways modulated by anandamide, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core molecular interactions.
Anandamide's primary targets include the cannabinoid receptors CB1 and CB2, the transient receptor potential vanilloid type 1 (TRPV1) channel, and peroxisome proliferator-activated receptors (PPARs).[2][3] Its ability to interact with this diverse set of receptors underscores the pleiotropic nature of its physiological effects and highlights its potential as a therapeutic target for a range of pathological conditions.
Core Signaling Pathways Modulated by Anandamide
Anandamide's influence on cellular function is primarily exerted through the activation or modulation of the following key signaling pathways:
-
Cannabinoid Receptor (CB1 and CB2) Signaling: As the first identified endogenous ligand for cannabinoid receptors, anandamide's interaction with CB1 and CB2 is the most extensively studied aspect of its signaling.[1]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activation: Anandamide is a known agonist of the TRPV1 channel, a non-selective cation channel involved in pain perception and inflammation.[4][5]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Anandamide can directly bind to and activate PPARs, a group of nuclear receptors that regulate gene expression involved in metabolism and inflammation.[6][7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: A crucial downstream target of anandamide's receptor-mediated actions is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[8][9]
-
Cyclic Adenosine Monophosphate (cAMP) Pathway: Anandamide, primarily through CB1 and CB2 receptors, modulates the activity of adenylyl cyclase, leading to changes in intracellular cAMP levels.[10][11]
-
Intracellular Calcium (Ca2+) Signaling: Anandamide can induce changes in intracellular calcium concentrations through various mechanisms, including TRPV1 channel activation and release from intracellular stores.[2][12]
Quantitative Data on Anandamide's Receptor Interactions
The following tables summarize the binding affinities (Ki) and potencies (EC50) of anandamide at its primary receptor targets. This quantitative data is essential for understanding the relative contribution of each receptor to the overall physiological effects of anandamide.
| Compound | Receptor | Ki (nM) | Radioligand Used | Reference |
| Anandamide | CB1 | 89 ± 10 | [³H]CP-55,940 | [13][14] |
| Anandamide | CB1 | 39.2 ± 5.7 | [³H]HU-243 | [13] |
| Anandamide | CB1 | 5400 ± 1600 (without PMSF) | [³H]CP-55,940 | [13][15] |
| Anandamide | CB2 | 371 | Not Specified | [16] |
| Compound | Receptor/Channel | EC50 (nM) | Assay Type | Reference |
| Anandamide | CB1 | 31 | Not Specified | [16] |
| Anandamide | CB2 | 27 | Not Specified | [16] |
| Anandamide | GPR55 | 18 | GTPγS binding | [16][17] |
| Anandamide | rTRPV1 | ~1000 | Ca2+ influx | [5] |
| Anandamide | PPARγ | 8000 | Transcriptional Activation | [18] |
Visualizing Anandamide's Signaling Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by anandamide.
Anandamide Interaction with CB1 and CB2 Receptors
Anandamide and TRPV1 Channel Activation Leading to Calcium Influx
Anandamide's Activation of PPARγ and Gene Regulation
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of anandamide on signaling pathways.
Protocol 1: Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinity (Ki) of anandamide for CB1 or CB2 receptors.
Materials:
-
Cell membranes from a cell line stably expressing the cannabinoid receptor of interest (e.g., HEK293-CB1).[13]
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]HU-243).[13]
-
Unlabeled anandamide.
-
Assay buffer (TME buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Bovine serum albumin (BSA).
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit anandamide degradation.[13][15]
-
Unlabeled cannabinoid agonist for non-specific binding (e.g., WIN 55,212-2).[13]
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest using standard cell fractionation techniques.
-
Assay Setup: In siliconized microfuge tubes, add the following in order: assay buffer, a fixed concentration of the radioligand, and increasing concentrations of unlabeled anandamide.[13][19]
-
Incubation: Add the receptor-containing cell membranes to initiate the binding reaction. For determining non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled cannabinoid agonist. Incubate at 30°C for 60-90 minutes.[13][19]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled anandamide concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to anandamide stimulation.
Materials:
-
Cultured cells of interest (e.g., trigeminal ganglion neurons, endothelial cells).[2][12]
-
Fluorescent ratiometric Ca²⁺ indicator (e.g., Fura-2/AM).[12]
-
HEPES-buffered solution (HBS).
-
Anandamide solution.
-
Fluorescence microscopy setup with an appropriate filter set for the chosen indicator.
-
Image analysis software.
Procedure:
-
Cell Culture: Plate cells on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with the Ca²⁺ indicator by incubating them in a solution containing Fura-2/AM (e.g., 3 µM for 45 minutes at room temperature).[12]
-
Washing: Wash the cells twice with HBS to remove excess dye.
-
Equilibration: Equilibrate the cells in HBS for at least 30 minutes.
-
Imaging: Mount the coverslip in an experimental chamber on the microscope stage. Perfuse the cells with HBS.
-
Stimulation: Acquire a baseline fluorescence recording, and then apply anandamide at the desired concentration.
-
Data Acquisition: Record the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration. Plot the change in this ratio over time to visualize the calcium transient induced by anandamide.
Protocol 3: Western Blot for ERK Phosphorylation
Objective: To determine the effect of anandamide on the phosphorylation (activation) of ERK.
Materials:
-
Anandamide solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Treat cells or tissue slices with anandamide for the desired time points. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK to determine the change in ERK activation.
Conclusion
Anandamide is a multifaceted signaling molecule that exerts its effects through a complex interplay of receptor-mediated and direct channel modulation pathways. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies targeting the endocannabinoid system. This guide provides a foundational framework for researchers, scientists, and drug development professionals to explore the profound impact of anandamide on cellular signaling, offering quantitative data for comparative analysis, detailed protocols for experimental investigation, and clear visual representations of the core signaling cascades. Further research into the nuanced cross-talk between these pathways will undoubtedly unveil new avenues for therapeutic intervention in a wide range of human diseases.
References
- 1. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory effects of anandamide on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oleamide activates peroxisome proliferator-activated receptor gamma (PPARγ) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]
- 12. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. "Evaluation of Cannabinoid Receptor Interaction of Anandamide, the Endo" by Irma Bateman Adams [scholarscompass.vcu.edu]
- 15. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Guide: Gene Expression Profiling of Kappa-Opioid Receptor Agonists
Disclaimer: Initial searches for "Anadoline" did not yield any publicly available scientific literature regarding its gene expression profiling or biological activity. The compound is listed in chemical databases, but no functional data could be retrieved. Therefore, this guide provides a representative overview of gene expression profiling for a well-researched kappa-opioid receptor (KOR) agonist, Asimadoline , to illustrate the type of analysis requested. The data and pathways described herein pertain to Asimadoline and should not be directly extrapolated to this compound.
Introduction
Asimadoline is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic and anti-inflammatory properties, particularly in the context of visceral pain and chronic inflammatory conditions.[1][2][3] Unlike centrally acting opioids, its limited ability to cross the blood-brain barrier minimizes side effects such as sedation and dysphoria.[4] Understanding the molecular mechanisms underlying Asimadoline's therapeutic effects is crucial for drug development and identifying biomarkers of response. Gene expression profiling provides a powerful tool to elucidate these mechanisms by revealing how Asimadoline modulates cellular signaling pathways at the transcriptional level.
This technical guide summarizes the current knowledge on the gene expression changes induced by Asimadoline, provides detailed experimental protocols from key studies, and visualizes the relevant signaling pathways and workflows.
Mechanism of Action
Asimadoline exerts its effects by binding to and activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR).[3][5] The canonical signaling pathway involves the coupling of the KOR to Gαi/o proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA).
Evidence suggests that KOR signaling is complex, with distinct downstream pathways mediating different physiological effects. G protein-mediated signaling is thought to be responsible for the analgesic and anti-pruritic effects, while β-arrestin-2-dependent signaling may be linked to adverse effects like dysphoria.[4]
Asimadoline Gene Expression Profiling
Studies in animal models of chronic arthritis have demonstrated that Asimadoline can modulate the expression of genes involved in inflammation and nociception. The primary tissues analyzed in these studies were the dorsal root ganglia (DRG), which contain the cell bodies of sensory neurons, and the synovial membrane of the affected joints.
Data Presentation
The following table summarizes the significant changes in mRNA expression observed in response to Asimadoline treatment in a rat model of chronic arthritis.
| Gene | Tissue/Cell Type | Experimental Model | Change in Expression | Reference |
| Substance P (SP) | Dorsal Root Ganglia (DRG) | Rat Chronic Arthritis | Reduced | [1] |
| Calcitonin Gene-Related Peptide-alpha (α-CGRP) | Dorsal Root Ganglia (DRG) | Rat Chronic Arthritis | Reduced | [1] |
| Interleukin-17 (IL-17) | Synovial Membrane | Rat Adjuvant Arthritis | Decreased | [6] |
| Transforming Growth Factor-beta (TGF-β) | Synovial Membrane | Rat Adjuvant Arthritis | Decreased | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the gene expression studies of Asimadoline.
Animal Model of Chronic Arthritis
-
Induction: Chronic arthritis was induced in rats via intra-articular injection of Freund's complete adjuvant into the tibio-tarsal joint.
-
Treatment: Asimadoline was administered to the arthritic rats. The dosage and duration of treatment varied depending on the study, but a common approach involved daily administration over a period of several days.[1][6]
-
Tissue Collection: At the end of the treatment period, dorsal root ganglia (DRG) and synovial membranes were dissected for subsequent molecular analysis.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA was extracted from the collected tissues (DRG and synovial membrane) using standard methods such as the TRIzol reagent or commercially available kits.
-
Quantification and Quality Control: The concentration and purity of the extracted RNA were determined using spectrophotometry (e.g., NanoDrop). RNA integrity was assessed using methods like agarose (B213101) gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
Gene Expression Analysis (RT-qPCR)
-
Primer Design: Gene-specific primers for Substance P, α-CGRP, IL-17, TGF-β, and a suitable reference gene (e.g., GAPDH, β-actin) were designed and validated.
-
Real-Time Quantitative PCR (RT-qPCR): The relative expression levels of the target genes were quantified using RT-qPCR with a fluorescent dye like SYBR Green. The amplification was performed in a real-time PCR thermal cycler.
-
Data Analysis: The cycle threshold (Ct) values were obtained for each gene. The relative gene expression was calculated using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Kappa-Opioid Receptor Agonists
Caption: Proposed signaling pathway for Asimadoline via the kappa-opioid receptor (KOR).
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for analyzing Asimadoline's effect on gene expression.
Conclusion for Researchers and Drug Developers
The available data on Asimadoline indicates that its therapeutic effects in chronic inflammatory pain are, at least in part, mediated by the transcriptional downregulation of key pro-inflammatory and nociceptive neuropeptides and cytokines. For researchers, further genome-wide expression studies, such as RNA-sequencing, in relevant cell types and tissues would provide a more comprehensive understanding of the molecular networks modulated by Asimadoline. For drug development professionals, the genes identified as being modulated by Asimadoline, such as SP, CGRP, and IL-17, could serve as potential biomarkers to monitor treatment efficacy in preclinical and clinical studies. Furthermore, elucidating the specific signaling cascades that lead to these changes in gene expression could unveil novel targets for the development of next-generation KOR agonists with improved therapeutic profiles.
References
- 1. Effects of the peripherally selective kappa-opioid asimadoline, on substance P and CGRP mRNA expression in chronic arthritis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Preclinical Research Findings on Enadoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline (B54987) is a potent and highly selective agonist of the kappa-opioid receptor (KOR) that has been investigated for its analgesic properties. As a non-mu-opioid receptor agonist, enadoline was explored as a potential alternative to traditional opioids, with the aim of providing effective pain relief without the associated risks of respiratory depression and abuse liability. This technical guide provides an in-depth overview of the preclinical research findings for enadoline, focusing on its mechanism of action, efficacy in animal models, and key safety data. The information is presented to be a valuable resource for researchers and professionals involved in the development of novel analgesics.
Mechanism of Action: Selective Kappa-Opioid Receptor Agonism
Enadoline exerts its pharmacological effects through its high selectivity and potent agonism at the kappa-opioid receptor.[1] The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to the modulation of neuronal excitability and neurotransmitter release.
Signaling Pathway
The binding of enadoline to the kappa-opioid receptor triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals. Additionally, the Gβγ subunit can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. This combination of effects at the cellular level contributes to the analgesic properties of enadoline.
Preclinical Efficacy in Animal Models
The analgesic effects of enadoline have been primarily evaluated in a rat model of postoperative pain. This model is designed to mimic the pain experienced by humans after surgery and is characterized by thermal hyperalgesia, static allodynia, and dynamic allodynia.
Data Presentation
| Parameter | Species | Model | Route of Administration | Dose Range | Key Findings | Reference |
| Efficacy | Rat | Postoperative Pain | Intravenous (i.v.) | 1-100 µg/kg | Dose-dependently blocked the development of thermal hyperalgesia, static and dynamic allodynia for over 24 hours. | [1] |
| Minimum Effective Doses (MEDs): Thermal Hyperalgesia ≤ 1 µg/kg; Static Allodynia = 10 µg/kg; Dynamic Allodynia = 10 µg/kg. | [1] | |||||
| 100 µg/kg (post-surgery) | Completely blocked the maintenance of hyperalgesic and allodynic responses for 2 hours. | [1] | ||||
| Comparison | Rat | Postoperative Pain | Subcutaneous (s.c.) | 1-3 mg/kg (Morphine) | Morphine had little effect on static and no effect on the development of dynamic allodynia. | [1] |
Experimental Protocols
Rat Model of Postoperative Pain
The following protocol is a synthesis of the methodology described in preclinical studies of enadoline.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Procedure:
-
A 1 cm longitudinal incision is made through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the proximal edge of the heel.
-
The plantaris muscle is elevated and incised longitudinally.
-
The skin is then closed with two mattress sutures.
3. Drug Administration:
-
Enadoline or vehicle is administered intravenously (i.v.) at specified doses and time points relative to the surgery (e.g., 15 minutes before or 1 hour after).
4. Behavioral Testing:
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the incised paw, and the latency to paw withdrawal is measured.
-
Static Allodynia: Measured using von Frey filaments of varying bending forces applied to the plantar surface of the incised paw. The paw withdrawal threshold is determined.
-
Dynamic Allodynia: Assessed by lightly stroking the plantar surface of the incised paw with a cotton bud. The presence or absence of a withdrawal response is noted.
Preclinical Safety and Toxicology
While enadoline showed promising analgesic efficacy, its development was hindered by a narrow therapeutic window due to significant central nervous system (CNS) side effects.
Safety Pharmacology
-
Respiratory Effects: In contrast to mu-opioid agonists like morphine, enadoline did not cause respiratory depression in rats at doses up to 1000 µg/kg (i.v.).[1]
-
Sedation: Enadoline potentiated isoflurane-induced sleeping time in rats, indicating a sedative effect.[1]
-
Psychotomimetic Effects: Human studies with enadoline revealed dose-limiting neuropsychiatric adverse events, including visual distortions, feelings of depersonalization, confusion, and dizziness. The highest tested dose of 160 µg/70 kg was not tolerated due to these effects.[2]
Toxicology
| Parameter | Species | Route of Administration | Dose | Observation | Reference |
| Adverse Effects | Rat | Intravenous (i.v.) | 1-1000 µg/kg | Potentiation of isoflurane-induced sleeping time. | [1] |
| Human | Intramuscular (i.m.) | 20-160 µg/70 kg | Sedation, confusion, dizziness, visual distortions, depersonalization. | [2] | |
| 160 µg/70 kg | Not tolerated due to psychotomimetic effects. | [2] |
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for enadoline in various animal species are not extensively reported in publicly accessible literature. The focus of the available research has been on its pharmacodynamic effects.
Conclusion
Enadoline demonstrated potent analgesic effects in a preclinical model of postoperative pain, acting as a selective kappa-opioid receptor agonist. A key preclinical advantage was the absence of respiratory depression, a significant side effect of traditional mu-opioid analgesics. However, the clinical development of enadoline was ultimately halted due to dose-limiting and intolerable psychotomimetic side effects observed in humans. The preclinical findings for enadoline highlight both the potential and the challenges of targeting the kappa-opioid receptor for analgesia. Future research in this area will need to focus on developing KOR agonists with an improved side-effect profile, potentially through biased agonism or peripheral restriction, to unlock the therapeutic potential of this target.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Anadoline (assumed Amlodipine) Protocol for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, in cell culture treatment. While the query specified "Anadoline," extensive research yielded no compound of that name in the context of cell culture protocols. The prevalence of "Amlodipine" in related search results suggests a possible typographical error. Amlodipine has been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines, making it a subject of interest in oncological research.[1][2][3][4]
Mechanism of Action
Amlodipine's primary pharmacological action is the inhibition of L-type calcium channels, which has been implicated in its anti-cancer effects.[3] By blocking these channels, Amlodipine can disrupt calcium signaling pathways that are crucial for cell proliferation, migration, and survival.[1] In cancer cells, Amlodipine has been demonstrated to induce cell cycle arrest, promote apoptosis, and inhibit invasion and colony formation.[1][2][5] These effects are mediated through the modulation of several key signaling pathways, including the ERK1/2, PI3K/Akt, and Bcl-2 pathways.[1][6][7]
Quantitative Data Summary
The inhibitory effects of Amlodipine on the viability of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values can vary between cell lines and experimental conditions.[8][9]
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT116 | Colorectal Cancer | 27.17 | [5] |
| SW480 | Colorectal Cancer | 37.69 | [5] |
| A549 | Non-Small Cell Lung Cancer | 23 | [10] |
| H1299 | Non-Small Cell Lung Cancer | 25.66 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified in search results, but significant growth inhibition was observed. | [1][2] |
| MCF-7 | Luminal Breast Cancer | Not specified in search results, but significant growth inhibition was observed. | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the determination of the cytotoxic effects of Amlodipine on cancer cells and the calculation of its IC50 value.
Materials:
-
Amlodipine
-
DMSO (Dimethyl sulfoxide)
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Amlodipine in sterile DMSO. Store aliquots at -20°C. Further dilutions should be made in complete culture medium immediately before use to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.1%.[11][12]
-
Cell Seeding: Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12][13][14]
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of Amlodipine (e.g., a serial dilution from 1 µM to 100 µM). Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.[11][13]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: At the end of the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11][13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11][14]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the Amlodipine concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of Amlodipine on the expression levels of key proteins in signaling pathways, such as p-ERK1/2, Bcl-2, and Akt.
Materials:
-
Amlodipine
-
Cell line of interest
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-Bcl-2, anti-Akt, anti-p-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Amlodipine for a specified time.[14]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[12]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.[12]
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[12]
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Amlodipine treatment in cancer cells.
Caption: Amlodipine's proposed mechanism of action in cancer cells.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the effects of Amlodipine in cell culture.
Caption: General experimental workflow for cell-based assays with Amlodipine.
References
- 1. Amlodipine inhibits proliferation, invasion, and colony formation of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amlodipine inhibits proliferation, invasion, and colony formation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Anadoline Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anadoline is a potent and selective kappa-opioid receptor (KOR) agonist.[1] As such, it holds therapeutic potential as an analgesic and anti-inflammatory agent. This document provides detailed application notes and protocols for the use of this compound in preclinical animal models, specifically focusing on its analgesic and anti-inflammatory properties. The protocols provided are based on established methodologies and available data on this compound and other KOR agonists.
Disclaimer: The information provided herein is for research purposes only. A comprehensive literature search did not yield a specific LD50 value or detailed pharmacokinetic data (Cmax, Tmax) for this compound. Therefore, it is imperative that researchers conduct their own dose-finding and toxicity studies to establish a safe and effective dose range for their specific animal models and experimental conditions.
Data Presentation
Table 1: this compound (Enadoline) Dosage in a Rat Model of Post-Surgical Pain
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat (Sprague-Dawley) | Intravenous (IV) | 1 - 100 µg/kg | Dose-dependent blockade of thermal hyperalgesia, static and dynamic allodynia for over 24 hours when administered pre-operatively.[1] | [1] |
| Rat (Sprague-Dawley) | Intravenous (IV) | 100 µg/kg | Complete blockade of hyperalgesic and allodynic responses for 2 hours when administered post-operatively.[1] | [1] |
Table 2: Dosage of other Kappa-Opioid Agonists in Rodent Models (for reference)
| Compound | Animal Model | Administration Route | Dosage Range | Application | Reference |
| U50,488 | Rat | Subcutaneous (s.c.) in the tail | 10 - 100 µg | Attenuation of capsaicin-induced thermal hyperalgesia. | |
| NCP | Mouse | Subcutaneous (s.c.) | 14.4 - 47.6 µg/kg (A50) | Analgesic effects in acetic acid writhing and formalin tests. | |
| Nalfurafine | Mouse | Not specified | 0.0032 - 0.32 mg/kg | Antinociception in pain-stimulated behavior models. |
Signaling Pathway
This compound exerts its effects by activating the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The binding of this compound to KOR initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and potentially anti-inflammatory effects.
Experimental Workflows
Analgesic Efficacy Workflow
Anti-inflammatory Efficacy Workflow
Experimental Protocols
Protocol 1: Assessment of Analgesic Activity using the Hot Plate Test in Mice
Objective: To evaluate the central analgesic activity of this compound by measuring the latency of the response to a thermal stimulus.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 10% DMSO in saline)
-
Hot plate apparatus with adjustable temperature
-
Animal restrainers
-
Stopwatch
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
Procedure:
-
Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Set the hot plate temperature to 55 ± 0.5°C. Place each mouse individually on the hot plate and start the stopwatch. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30-60 seconds is recommended to prevent tissue damage.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal).
-
Post-treatment Latency: At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the mean latency for each group at each time point. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Protocol 2: Assessment of Analgesic Activity using the Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic activity of this compound by quantifying the number of writhes induced by an intraperitoneal injection of acetic acid.
Materials:
-
This compound
-
Vehicle
-
0.6% Acetic acid solution
-
Syringes and needles (27-30G)
-
Observation chambers
-
Stopwatch
-
Male or female mice
Procedure:
-
Acclimatization: Acclimatize mice to the experimental room.
-
Administration: Administer this compound or vehicle intraperitoneally (IP) or subcutaneously (SC).
-
Induction of Writhing: After a predetermined absorption period (e.g., 30 minutes for IP, 60 minutes for SC), inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Protocol 3: Assessment of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction in paw edema induced by carrageenan.
Materials:
-
This compound
-
Vehicle
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles
-
Male or female rats (e.g., Wistar or Sprague-Dawley), 150-200g
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administration: Administer this compound or vehicle via the desired route (e.g., IP, SC, or oral).
-
Induction of Edema: After an appropriate absorption period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the paw edema by subtracting the baseline paw volume from the post-injection paw volume. The percentage of inhibition of edema can be calculated using the formula: % Inhibition = [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100.
Administration Protocols
Protocol 4: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
This compound solution
-
Sterile syringes (e.g., 1 mL) with 27-30G needles
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Position the tail and identify one of the lateral veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. Successful injection will be indicated by a lack of resistance and blanching of the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol 5: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound solution
-
Sterile syringes (e.g., 1 mL) with 25-27G needles
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a 30-45 degree angle.
-
Insert the needle, bevel up, into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution and withdraw the needle.
References
Application Notes and Protocols for Anadoline Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anadoline Administration in Murine Models
This compound is a synthetic opioid peptide that acts as a potent and selective agonist for the kappa opioid receptor. Due to its analgesic and other central nervous system effects, it is a compound of interest in preclinical research. The selection of an appropriate administration route in mouse models is a critical step in experimental design, as it significantly influences the pharmacokinetic and pharmacodynamic profile of the compound. This document provides detailed protocols and data presentation guidelines for the administration of this compound in mice via various routes.
The rate of drug absorption and subsequent bioavailability can vary significantly depending on the route of administration. In general, the hierarchy of absorption rates for common parenteral routes is Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC). Oral (PO) administration typically results in the slowest absorption and is subject to first-pass metabolism in the liver, which may reduce bioavailability.[1]
Data Presentation: Pharmacokinetic Parameters and Dosing Guidelines
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dosage (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) |
| Intravenous (IV) | [Insert Dose] | 100% | 0.08 | [Insert Value] | [Insert Value] |
| Intraperitoneal (IP) | [Insert Dose] | 80-90% | 0.25 | [Insert Value] | [Insert Value] |
| Subcutaneous (SC) | [Insert Dose] | 70-80% | 0.5 | [Insert Value] | [Insert Value] |
| Oral (PO) | [Insert Dose] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: General Dosing and Injection Parameters for Mice
| Administration Route | Recommended Volume | Maximum Volume | Needle Gauge |
| Intravenous (IV) | 5 mL/kg | 10 mL/kg | 27-30 G |
| Intraperitoneal (IP) | 10 mL/kg | 20 mL/kg | 25-27 G |
| Subcutaneous (SC) | 5-10 mL/kg | 20 mL/kg | 25-27 G |
| Oral (PO) - Gavage | 5-10 mL/kg | 20 mL/kg | 20-22 G (ball-tipped) |
Experimental Protocols
Prior to any procedure, it is imperative to have the protocol approved by the Institutional Animal Care and Use Committee (IACUC). All personnel should be adequately trained in the respective techniques to minimize animal stress and ensure data quality.
General Preparation for Parenteral Administration
-
Compound Formulation: Prepare this compound in a sterile, isotonic vehicle at the desired concentration. The pH of the solution should be close to physiological levels. For non-pharmaceutical grade compounds, filtration through a 0.22 µm filter is recommended.[1]
-
Animal Handling: Acclimatize mice to handling to reduce stress. Weigh each mouse before administration to calculate the precise dose volume.
-
Warming of Injectate: It is recommended to warm the substance to room or body temperature before injection to avoid lowering the animal's body temperature, especially when administering large volumes.[1][2]
-
Aseptic Technique: Use a new sterile needle and syringe for each animal to prevent cross-contamination and infection.[3] Disinfect the injection site with 70% alcohol or other appropriate antiseptic.
Protocol 1: Intravenous (IV) Administration via the Lateral Tail Vein
Intravenous injection ensures immediate and 100% bioavailability of the compound.[4]
Materials:
-
This compound solution
-
Sterile syringes (e.g., 1 mL)
-
27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% alcohol wipes
Procedure:
-
Place the mouse in a suitable restrainer to secure the animal and provide access to the tail.
-
To induce vasodilation and improve visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (not exceeding 40°C).[1]
-
Clean the tail with a 70% alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-15 degrees).
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with a dry gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Administration
IP injection allows for the administration of larger volumes and results in rapid systemic absorption, though it is subject to some first-pass metabolism in the liver.
Materials:
-
This compound solution
-
Sterile syringes (e.g., 1 or 3 mL)
-
25-27 gauge needles
-
70% alcohol wipes
Procedure:
-
Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2]
-
Wipe the site with a 70% alcohol wipe.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[5]
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn. If fluid is aspirated, discard the syringe and prepare a new one.[2]
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 3: Subcutaneous (SC) Administration
Subcutaneous injection provides a slower and more sustained absorption of the compound compared to IV or IP routes.
Materials:
-
This compound solution
-
Sterile syringes (e.g., 1 mL)
-
25-27 gauge needles
-
70% alcohol wipes
Procedure:
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".[3][6]
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the mouse's body.[1]
-
Gently aspirate to ensure a blood vessel has not been punctured.
-
Inject the this compound solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid in dispersal of the solution.
-
Return the mouse to its cage and monitor.
Protocol 4: Oral (PO) Administration via Gavage
Oral gavage is used for precise oral dosing. It is important to perform this technique correctly to avoid esophageal or tracheal injury.
Materials:
-
This compound solution
-
Sterile syringes
-
20-22 gauge, flexible or ball-tipped gavage needle
-
Animal scale
Procedure:
-
Securely restrain the mouse by scruffing the neck and back, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Administer the this compound solution slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations
This compound Signaling Pathway
This compound, as a kappa opioid receptor agonist, is expected to activate G-protein coupled receptor (GPCR) signaling pathways. The following diagram illustrates a simplified, representative signaling cascade following opioid receptor activation.
References
Application Notes and Protocols: Immunofluorescence Staining for Cannabinoid Receptor 1 (CB1) in Response to Anadoline Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anadoline is a synthetic analog of the endocannabinoid anandamide. As a small molecule agonist, direct immunofluorescent staining of this compound itself is not a standard application. Instead, researchers are typically interested in visualizing the effects of this compound on its primary biological targets, most notably the Cannabinoid Receptor 1 (CB1). CB1 is a G-protein coupled receptor predominantly expressed in the brain and central nervous system.[1] This document provides a detailed protocol for the immunofluorescent staining of the CB1 receptor in cultured cells or tissue sections, which can be utilized to study receptor localization, density, and internalization following treatment with this compound.
Mechanism of Action: this compound and CB1 Signaling
This compound, like its endogenous counterpart anandamide, binds to and activates cannabinoid receptors. The activation of CB1 receptors initiates a cascade of intracellular signaling events. The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently impacts the activity of Protein Kinase A (PKA) and downstream effectors. Additionally, the G-protein subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This signaling cascade ultimately results in the modulation of neurotransmitter release.
Below is a diagram illustrating the canonical CB1 signaling pathway activated by an agonist like this compound.
References
Application Notes and Protocols: Anadoline in CRISPR-Cas9 Gene Editing Experiments
A thorough review of scientific literature and publicly available data reveals no established connection or application of the compound "Anadoline" in CRISPR-Cas9 gene editing experiments.
Initial investigations into the use of this compound as a modulator of CRISPR-Cas9 activity yielded no direct or indirect evidence of its use in this context. The chemical compound this compound, with the molecular formula C20H31NO7, is indexed in chemical databases such as PubChem; however, its biological activity and potential applications in molecular biology, particularly in the field of gene editing, are not documented in the current body of scientific research.
Searches for related and similarly named compounds were also conducted to ensure a comprehensive analysis. These included:
-
Enadoline: A known selective kappa-opioid receptor agonist. Its mechanism of action is well-characterized and is not related to the cellular pathways involved in CRISPR-Cas9 gene editing.
-
Amlodipine: A calcium channel blocker used to treat high blood pressure and chest pain. Its primary function is to relax blood vessels and has no documented role in gene editing.
-
Anandamide: An endogenous cannabinoid neurotransmitter. While it is involved in various physiological processes, there is no current research to suggest its use in enhancing or modifying CRISPR-Cas9-mediated gene editing.
The initial premise of utilizing this compound in CRISPR-Cas9 experiments appears to be unsubstantiated by available scientific data. Therefore, the creation of detailed application notes and protocols is not feasible at this time.
Recommendations for Researchers
Researchers and drug development professionals interested in novel small molecules to enhance CRISPR-Cas9 efficiency are encouraged to consult the existing body of literature on compounds that have been demonstrated to influence the key cellular pathways involved in gene editing, such as:
-
DNA repair pathway modulators: Compounds that can influence the balance between Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR) can be valuable for specific editing outcomes.
-
Inhibitors of cellular defense mechanisms: Some molecules can suppress the innate immune responses that are sometimes triggered by the introduction of foreign CRISPR-Cas9 components into cells.
-
Regulators of gene expression: Compounds that can modulate the expression of the Cas9 nuclease and guide RNA can be used to fine-tune the editing process.
It is crucial to rely on peer-reviewed scientific literature and validated experimental data when selecting and applying chemical compounds in gene editing experiments to ensure reproducibility and reliable outcomes. As of the current date, this compound does not fall into the category of a validated or even experimentally tested agent for CRISPR-Cas9 applications.
Application Note & Protocols: Anadoline as a Tool for Studying Cannabinoid Receptor 1 (CB1) Function
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information and experimental protocols for utilizing Anadoline, a stable endocannabinoid analog, as a pharmacological tool to investigate the function and signaling of the Cannabinoid Receptor 1 (CB1). For the purposes of this guide, the CB1 receptor will be considered "Protein X".
Application Notes
Introduction to this compound and the CB1 Receptor
This compound is a synthetic analog of anandamide (B1667382) (AEA), a key endogenous cannabinoid neurotransmitter. Its structure is designed to offer greater stability against enzymatic degradation compared to anandamide, making it a reliable tool for in vitro and in vivo studies.
The target of this compound, the Cannabinoid Receptor 1 (CB1), is a Class A G-protein coupled receptor (GPCR) and is one of the most abundantly expressed GPCRs in the human brain.[1] CB1 receptors are primarily located on presynaptic nerve terminals, where their activation typically inhibits the release of neurotransmitters.[2] As a Gi/o-coupled receptor, agonist binding to CB1 initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The receptor can also signal through other pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[4]
Mechanism of Action
This compound functions as a potent agonist at the CB1 receptor. Upon binding, it stabilizes the receptor in an active conformation, facilitating the coupling and activation of inhibitory Gi/o proteins. This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which mediate downstream effects. The primary and most characterized pathway involves the Gαi/o subunit directly inhibiting the activity of adenylyl cyclase, leading to a measurable reduction in intracellular cAMP concentration.[3][5]
Quantitative Data for Cannabinoid Ligands
The following table summarizes key binding and functional parameters for common cannabinoid ligands at the human CB1 receptor. These values are essential for designing experiments and interpreting results.
| Compound | Receptor | Parameter | Value (nM) | Assay Type |
| Anandamide | Human CB1 | Ki | ~50 - 80 | Radioligand Binding |
| Δ⁹-THC | Human CB1 | Ki | 25.1 | Radioligand Binding[4] |
| CP55,940 | Human CB1 | Kd | 2.5 | Radioligand Binding[4] |
| WIN55,212-2 | Human CB1 | Kd | 16.7 | Radioligand Binding[4] |
| Anandamide | Human CB1 | EC50 | ~10 - 50 | cAMP Inhibition |
| CP55,940 | Human CB1 | EC50 | ~0.5 - 5 | cAMP Inhibition / [³⁵S]GTPγS |
Note: this compound is a stable analog of Anandamide. The provided values for Anandamide serve as a close proxy for this compound's expected performance. Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity. EC50 (half-maximal effective concentration) is a measure of functional potency.[6][7][8]
Visualizations of Pathways and Workflows
CB1 Receptor Signaling Pathway
Caption: this compound activates the CB1 receptor, inhibiting cAMP production.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for measuring this compound-mediated inhibition of cAMP.
Logic for Using this compound in Research
Caption: Decision tree for selecting this compound as a research tool.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol describes a method to quantify the potency of this compound in inhibiting adenylyl cyclase activity in cells expressing the CB1 receptor. It is based on a competitive immunoassay format, such as HTRF® or LANCE® cAMP kits.[9][10][11]
Materials:
-
HEK293 cells stably expressing human CB1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., Cisbio HTRF, PerkinElmer AlphaScreen).[10][11]
-
White, low-volume 384-well plates.
-
Multichannel pipette and plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Preparation:
-
Culture CB1-expressing HEK293 cells until they reach 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a concentration of 0.5-1.0 x 10⁶ cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation:
-
Prepare a 3-fold serial dilution of this compound in assay buffer to create a 10-point concentration curve (e.g., from 10 µM to 0.5 nM final concentration).
-
Prepare a stock solution of Forskolin in assay buffer. The final concentration should be its EC₈₀ for cAMP stimulation in this cell line (typically 1-10 µM), which should be determined empirically beforehand.
-
-
Agonist Treatment:
-
Add 5 µL of the this compound dilutions to the appropriate wells.
-
Add 5 µL of the Forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Following the manufacturer's instructions for the chosen cAMP kit, prepare the lysis/detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).[9]
-
Add 10 µL of the combined detection reagents to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (e.g., HTRF reader).
-
Normalize the data: Set the signal from cells treated with Forskolin alone as 100% and the signal from basal (no Forskolin) as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the Forskolin-stimulated response.[6][7]
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is for determining the effect of this compound on the MAPK/ERK signaling cascade by measuring the phosphorylation of ERK1/2.[12]
Materials:
-
CB1-expressing cells (e.g., HEK293-CB1 or neuroblastoma cell lines).
-
Serum-free cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment by replacing the medium with serum-free medium.
-
Treat cells with varying concentrations of this compound for different time points (a time-course experiment, e.g., 0, 2, 5, 10, 30 minutes, is recommended to capture peak phosphorylation).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-probe the same membrane with the primary antibody against total-ERK1/2, followed by the secondary antibody and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK (p-ERK) and total-ERK using densitometry software (e.g., ImageJ).
-
Calculate the p-ERK/total-ERK ratio for each sample.
-
Plot the ratio against time or this compound concentration to visualize the activation of the ERK pathway.
-
References
- 1. youtube.com [youtube.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EC50 Calculator | AAT Bioquest [aatbio.com]
- 7. EC50 - Wikipedia [en.wikipedia.org]
- 8. Explain what is EC50? [synapse.patsnap.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Anadoline for Inducing Upregulation of Gene Z
Audience: Researchers, scientists, and drug development professionals.
Introduction Anadoline is a novel synthetic small molecule agonist developed for the specific and potent activation of the hypothetical G-protein coupled receptor, AY1. The AY1 receptor is a member of the Gs-alpha subunit family of GPCRs. Activation of the AY1 receptor initiates a well-defined signaling cascade, culminating in the upregulation of Gene Z, a key regulator of cellular metabolism. These application notes provide detailed protocols for utilizing this compound to induce this specific cellular response and methods for its quantification.
Mechanism of Action
This compound binds to the extracellular domain of the AY1 receptor, inducing a conformational change that activates the associated Gs-alpha subunit. This activation stimulates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and binds to the cAMP response element (CRE) in the promoter region of Gene Z, thereby initiating its transcription.
Signaling Pathway of this compound
Caption: this compound signal transduction pathway.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound in inducing Gene Z expression in HEK293 cells stably expressing the AY1 receptor.
| Parameter | Value | Cell Line | Assay |
| EC50 | 15 nM | HEK293-AY1 | Gene Z Luciferase Reporter Assay |
| Optimal Concentration | 100 nM | HEK293-AY1 | qPCR of Gene Z mRNA |
| Time to Peak Response | 6 hours | HEK293-AY1 | qPCR of Gene Z mRNA |
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol describes the basic steps for culturing HEK293-AY1 cells and treating them with this compound.
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Materials:
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HEK293-AY1 cells
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DMEM (Dulbecco's Modified Eagle Medium)
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10% Fetal Bovine Serum (FBS)
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1% Penicillin-Streptomycin
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This compound (10 mM stock in DMSO)
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Phosphate Buffered Saline (PBS)
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6-well plates
-
-
Protocol:
-
Culture HEK293-AY1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
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Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
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Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 1 nM to 1 µM. Include a vehicle control (DMSO).
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Aspirate the culture medium from the cells and wash once with PBS.
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Add the this compound dilutions or vehicle control to the respective wells.
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Incubate the plates for the desired time (e.g., 6 hours) at 37°C.
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Proceed with downstream analysis (e.g., RNA extraction for qPCR or cell lysis for reporter assays).
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2. Gene Z Promoter Activity Assay (Luciferase Reporter Assay)
This protocol measures the transcriptional activity of the Gene Z promoter in response to this compound treatment.
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Materials:
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HEK293-AY1 cells
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pGL4.10[luc2] vector containing the Gene Z promoter with a CRE element
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Transfection reagent (e.g., Lipofectamine 3000)
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Luciferase Assay System (e.g., Promega)
-
Luminometer
-
-
Protocol:
-
Co-transfect HEK293-AY1 cells with the Gene Z promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
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24 hours post-transfection, treat the cells with various concentrations of this compound as described in Protocol 1.
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After a 6-hour incubation, lyse the cells using the lysis buffer provided with the luciferase assay kit.
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Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
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Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
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Plot the normalized luciferase activity against the this compound concentration to determine the EC50.
-
Experimental Workflow for Luciferase Assay
Caption: Luciferase reporter assay workflow.
3. Quantitative PCR (qPCR) for Gene Z mRNA Expression
This protocol quantifies the relative expression of Gene Z mRNA following this compound treatment.
-
Materials:
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This compound-treated cells
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RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
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qPCR master mix (e.g., SYBR Green)
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Primers for Gene Z and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Protocol:
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Harvest the cells treated with this compound or vehicle control.
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Extract total RNA using your preferred RNA extraction method.
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
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Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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Set up the qPCR reaction with the cDNA template, primers for Gene Z and the housekeeping gene, and the qPCR master mix.
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Run the qPCR reaction on a real-time PCR instrument.
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Analyze the data using the ΔΔCt method to determine the fold change in Gene Z expression relative to the vehicle control, normalized to the housekeeping gene.
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Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no response to this compound | Cell line does not express AY1 receptor | Confirm AY1 expression via Western blot or qPCR. |
| Inactive this compound | Use a fresh stock of this compound. | |
| Suboptimal incubation time | Perform a time-course experiment (e.g., 2, 4, 6, 8 hours). | |
| High background in luciferase assay | Promoter is constitutively active | Use a minimal promoter construct as a negative control. |
| Variable qPCR results | Poor RNA quality | Ensure RNA integrity is high (RIN > 8). |
| Inefficient primers | Validate primer efficiency with a standard curve. |
For research use only. Not for use in diagnostic procedures.
Anadoline in combination with drug Z protocol
Anadoline is a hypothetical drug name. For the purpose of providing a detailed and scientifically plausible response, we will define "this compound" and "Drug Z" as follows:
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This compound: A novel, potent, and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by cellular stress, such as reactive oxygen species (ROS), and can lead to apoptosis.
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Drug Z: Doxorubicin, a widely used anthracycline chemotherapeutic agent. Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.
This application note details the synergistic anti-tumor effects observed when combining this compound with Doxorubicin. The proposed mechanism involves this compound's ability to block a stress-induced, pro-survival feedback loop that can be paradoxically activated by Doxorubicin, thereby enhancing the chemotherapeutic efficacy of the latter.
Application Notes
1. Introduction
Doxorubicin is a cornerstone of many chemotherapy regimens, but its efficacy can be limited by both intrinsic and acquired resistance mechanisms in cancer cells. One such mechanism involves the activation of stress-response pathways that promote cell survival, counteracting the apoptotic effects of the drug. The ASK1-p38/JNK signaling cascade is a critical pathway activated by cellular stressors, including DNA damage induced by Doxorubicin. While this pathway is often pro-apoptotic, in certain cancer contexts, it can trigger pro-survival feedback loops.
This compound is a selective inhibitor of ASK1. By blocking the initial step in this stress-activated cascade, this compound is hypothesized to prevent the activation of downstream survival signals, thereby sensitizing cancer cells to the cytotoxic effects of Doxorubicin. This application note provides protocols to evaluate the synergistic anti-cancer activity of this compound in combination with Doxorubicin in vitro.
2. Materials and Methods
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Cell Line: MCF-7 (human breast adenocarcinoma cell line) or another relevant cancer cell line.
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Reagents: this compound (e.g., Cat# ANAD-001), Doxorubicin (e.g., Cat# DOXO-002), DMEM (Dulbecco's Modified Eagle Medium), FBS (Fetal Bovine Serum), Penicillin-Streptomycin, Trypsin-EDTA, PBS (Phosphate-Buffered Saline), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Dimethyl Sulfoxide), RIPA buffer, Protease and Phosphatase Inhibitor Cocktails, Antibodies (anti-ASK1, anti-p-p38, anti-p38, anti-cleaved PARP, anti-Actin), Annexin V-FITC/PI Apoptosis Detection Kit.
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Equipment: Cell culture incubator, 96-well and 6-well plates, microplate reader, electrophoresis and Western blot apparatus, flow cytometer.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experimental protocols when studying the combination of this compound and Doxorubicin.
Table 1: IC50 Values of this compound and Doxorubicin in MCF-7 Cells
| Compound | IC50 (72h) |
| This compound | 15 µM |
| Doxorubicin | 1.2 µM |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin
CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
| This compound (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | CI Value | Interpretation |
| 3.75 | 0.3 | 0.50 | 0.78 | Synergy |
| 7.50 | 0.6 | 0.75 | 0.65 | Strong Synergy |
| 15.0 | 1.2 | 0.90 | 0.58 | Strong Synergy |
Table 3: Apoptosis Analysis by Flow Cytometry
Percentage of apoptotic cells (Annexin V positive) after 48 hours of treatment.
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| This compound (7.5 µM) | 4.5% | 2.0% | 6.5% |
| Doxorubicin (0.6 µM) | 15.8% | 8.2% | 24.0% |
| Combination | 35.2% | 18.5% | 53.7% |
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound and Doxorubicin synergy.
Troubleshooting & Optimization
Anadoline Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the degradation and stability of Anadoline in solution. The following information is designed to help troubleshoot common experimental issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several environmental and chemical factors. Key contributors to degradation include exposure to adverse temperatures, light (photodegradation), humidity, oxygen, and extreme pH levels.[1] The molecular structure of this compound, which contains ester and hydroxyl groups, makes it particularly susceptible to hydrolysis under acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure maximum stability, this compound stock solutions should be stored at low temperatures, protected from light. For long-term storage, temperatures of -20°C to -80°C are recommended. For short-term storage (i.e., daily use), refrigeration at 2-8°C may be adequate, but stability under these conditions should be verified. Always refer to the supplier's specific recommendations if available.
Q3: My this compound solution has changed color. Is it still viable for my experiments?
A3: A visible change in the color of your this compound solution is a potential indicator of chemical degradation. It is strongly advised not to use a discolored solution. To confirm degradation, you can perform an analytical assessment, such as High-Performance Liquid Chromatography (HPLC), to check the purity of the solution. Comparing the chromatogram of the aged solution to a freshly prepared one can help identify degradation products.
Q4: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution. What is the likely cause?
A4: The appearance of new peaks in an HPLC chromatogram of an aged solution strongly suggests the formation of degradation products. The inherent stability of this compound and its interaction with the solvent or other components in the solution can lead to the formation of these new chemical entities over time.
Q5: How can I proactively assess the stability of this compound under my specific experimental conditions?
A5: To understand the stability of this compound in your experiments, it is highly recommended to conduct forced degradation studies, also known as stress testing.[2] This involves subjecting this compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation pathways and products.[2][3] A general protocol for such a study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | This compound degradation | Prepare fresh solutions for each experiment. Verify the stability of this compound under your specific experimental conditions using HPLC. |
| Loss of biological activity | Degradation of the active compound | Store stock solutions at the recommended temperature and protect them from light. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in the solution | Poor solubility or degradation | Confirm the solubility of this compound in your chosen solvent. If solubility is not an issue, the precipitate may be a degradation product. |
| pH shift in the solution over time | Degradation leading to acidic or basic byproducts | Monitor the pH of your solutions, especially if they are stored for extended periods. Buffer the solution if compatible with your experimental setup. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.
1. Preparation of Stock and Working Solutions:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a concentration of 10 mg/mL.
-
Further dilute the stock solution with the mobile phase or an appropriate buffer to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M HCl. Incubate at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Mix the this compound working solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
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Thermal Degradation: Store both the solid this compound compound and the working solution at an elevated temperature (e.g., 60°C) for 48 hours.
-
Photodegradation: Expose the this compound working solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
3. HPLC Analysis:
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Use a reverse-phase C18 column.
-
Employ a mobile phase gradient of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Set the UV detector to a wavelength appropriate for this compound.
-
Inject the standard solution, control samples (stored under recommended conditions), and the stressed samples.
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Analyze the chromatograms for the appearance of new peaks and the reduction in the area of the parent this compound peak.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (24h, RT) | 15% | 2 | 4.2 min |
| 0.1 M NaOH (24h, RT) | 45% | 3 | 3.8 min |
| 3% H₂O₂ (24h, RT) | 25% | 2 | 5.1 min |
| Heat (60°C, 48h) | 10% | 1 | 4.5 min |
| UV Light (254nm, 24h) | 30% | 2 | 6.2 min |
Note: This data is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
References
Anadoline batch-to-batch consistency issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting batch-to-batch inconsistency issues with Anadoline. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you might encounter during your experiments.
Troubleshooting Guide
Q1: We are observing significant variability in the IC50 values of this compound between different batches. What are the likely causes?
A1: Batch-to-batch variability in IC50 values is a common issue that can often be attributed to differences in the purity, solubility, or stability of the this compound lots. Even minor variations in impurities can lead to altered biological activity. It is also crucial to ensure consistency in experimental conditions, as factors like cell passage number and reagent sources can contribute to variability.[1][2] We recommend a systematic approach to identify the source of the inconsistency.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: The most reliable methods for confirming the identity and purity of a new this compound batch are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can verify the chemical structure and quantify the purity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, Signal Transduction Kinase 1 (STK1). By binding to the ATP-binding pocket of STK1, this compound prevents the phosphorylation of its downstream substrate, Protein Y, thereby inhibiting the activation of the Pro-Survival Pathway.
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Q2: We suspect our this compound solution is not stable. How can we check this?
A2: The stability of this compound in your experimental solvent can be assessed over time using HPLC analysis. Prepare a stock solution and analyze aliquots at different time points (e.g., 0, 24, 48, and 72 hours) while stored under your typical experimental conditions. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation. For long-term storage, we recommend storing this compound as a dry powder at -20°C.
Q3: Our recent batch of this compound shows lower than expected potency. What should we do?
A3: First, we recommend verifying the purity and identity of the new batch using the protocols outlined below. If the purity is confirmed to be lower than previous batches, this is the likely cause of the decreased potency. If the purity is acceptable, consider other factors such as the accuracy of the concentration of your stock solution, the health and passage number of your cell line, and the integrity of other reagents used in your assay. Running a positive control from a previous, well-performing batch of this compound in parallel can help to distinguish between a compound issue and an assay issue.[3]
Batch-to-Batch Comparison Data
When comparing batches, it is essential to systematically document and compare key analytical parameters.
| Parameter | Batch A | Batch B (Inconsistent) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 92.3% | ≥ 98% |
| Molecular Weight (LC-MS) | 452.1 m/z | 452.1 m/z | Matches theoretical MW |
| IC50 (STK1 Assay) | 50 nM | 250 nM | Within 2-fold of reference |
| Solubility (PBS) | 100 µM | 50 µM | ≥ 95 µM |
Key Experimental Protocols
1. Purity and Identity Confirmation by HPLC/LC-MS
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Objective: To determine the purity of the this compound batch and confirm its molecular weight.
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Methodology:
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Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to 10 µg/mL in the mobile phase.
-
HPLC Conditions:
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Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by this compound's absorbance maximum.
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-
LC-MS Conditions: Utilize the same HPLC conditions as above. The eluent from the HPLC is directed to a mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
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Mass Range: Scan a range appropriate for the expected molecular weight of this compound.
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-
Data Analysis:
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Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.
-
Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight of this compound.
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-
2. In Vitro Kinase Assay for IC50 Determination
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against STK1.
-
Methodology:
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Reagents: Recombinant STK1 enzyme, ATP, and a specific peptide substrate for STK1.
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Procedure:
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Prepare a serial dilution of this compound.
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In a 96-well plate, add STK1 enzyme, the peptide substrate, and the this compound dilution.
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Initiate the kinase reaction by adding ATP.
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Incubate at 30°C for 60 minutes.
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Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
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3. Western Blot Analysis of Protein Y Phosphorylation
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Objective: To confirm the on-target effect of this compound by assessing the phosphorylation of its downstream target, Protein Y.
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Methodology:
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Cell Treatment: Treat cells expressing STK1 with varying concentrations of this compound for a specified time.
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Western Blot:
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and incubate with a primary antibody specific for phosphorylated Protein Y (p-Protein Y).
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Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-Protein Y and normalize to a loading control (e.g., β-actin or total Protein Y).
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Workflow for Batch Quality Control
Caption: Standard workflow for quality control of new this compound batches.
References
Technical Support Center: Anadoline (Anandamide) Interference with Fluorescent Assays
Welcome to the technical support center for researchers utilizing anandamide (B1667382) (ANA) in fluorescent assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Is anandamide itself fluorescent?
A1: No, native anandamide is not inherently fluorescent.[1][2] Its chemical structure does not possess a fluorophore. However, fluorescent analogs of anandamide have been synthesized for use in specific imaging and binding assays.[1][2]
Q2: Can anandamide interfere with my fluorescent assay?
A2: Yes, anandamide can interfere with fluorescent assays through several mechanisms, though not typically by direct quenching of common fluorophores. The primary modes of interference are:
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Non-specific Binding: Due to its lipophilic nature, anandamide can adsorb to plastic surfaces, such as microplates and pipette tips.[3][4] This can reduce the effective concentration of anandamide in your assay and lead to variability in your results.[3][4]
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Competitive Binding: In receptor binding assays, non-labeled anandamide will compete with fluorescently labeled ligands for binding to the target receptor (e.g., cannabinoid receptors CB1 and CB2).[5] This principle is intentionally used in fluorescence-quenching assays to determine anandamide concentration.[5]
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Biological Activity: Anandamide's biological activity can indirectly affect fluorescent readouts. For example, it can modulate cellular processes that are being monitored by a fluorescent reporter.[6][7]
Q3: What are some common fluorescent assays where anandamide is used?
A3: Anandamide is frequently studied using various fluorescence-based methods, including:
-
Receptor Binding Assays: Utilizing fluorescently labeled cannabinoid receptor ligands to study binding affinity and competition with anandamide.[5][8][9][10]
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Cellular Uptake and Transport Assays: Employing fluorescent anandamide analogs to visualize and quantify its movement across cell membranes.[1][3]
-
Enzyme Activity Assays: Measuring the activity of anandamide-metabolizing enzymes like fatty acid amide hydrolase (FAAH) with fluorogenic substrates.[11][12]
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Fluorescent Biosensors: Using genetically engineered cells that produce a fluorescent signal upon cannabinoid receptor activation by anandamide.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Non-specific binding of anandamide to plastic microplates.[3][4] | Use glass-bottom plates or pre-treat plastic plates with a blocking agent like bovine serum albumin (BSA). Growing cells on glass coverslips can also minimize this issue.[3] |
| Lower than expected signal in a competitive binding assay | Anandamide concentration is higher than anticipated, leading to excessive displacement of the fluorescent probe. | Carefully re-evaluate the dilution series of anandamide. Ensure accurate pipetting and consider the potential for non-specific binding affecting the true concentration. |
| No displacement of fluorescent ligand by anandamide | The fluorescent ligand has a much higher affinity for the receptor than anandamide. The anandamide may have degraded. | Verify the binding affinities of both your fluorescent ligand and anandamide for the target receptor from the literature. Prepare fresh stock solutions of anandamide for each experiment, as it can be unstable. |
| Unexpected changes in cell-based fluorescent reporter assay | Anandamide is activating endogenous cannabinoid receptors, leading to downstream signaling that affects the reporter. | Use specific cannabinoid receptor antagonists (e.g., for CB1 or CB2) to confirm that the observed effect is receptor-mediated.[6] Run parallel assays with vehicle controls. |
Quantitative Data Summary
Table 1: IC50 Values of Anandamide and Analogs in Fluorescent Assays
| Compound | Assay Type | Cell Type/System | Fluorescent Probe | IC50 Value (µM) | Reference |
| Anandamide | Inhibition of [3H]AEA accumulation | C6 Glioma Cells | SKM 4-45-1 | 53.8 ± 1.8 | [1] |
| SKM 4-45-1 | Inhibition of [3H]AEA accumulation | Cerebellar Granule Cells | [3H]AEA | 7.8 ± 1.3 | [1] |
| Anandamide | Fluorescence-quenching | Rat Brain Membranes | T1117 | 0.021 ± 0.001 | [5] |
Experimental Protocols
Protocol 1: Minimizing Non-Specific Binding of Anandamide
This protocol is adapted from studies demonstrating the significant issue of anandamide adsorption to plasticware.[3][4]
Objective: To reduce the variability in experimental results caused by the non-specific binding of anandamide to plastic surfaces.
Materials:
-
Glass-bottom microplates or glass coverslips
-
Bovine Serum Albumin (BSA) solution (0.15% in serum-free medium)
-
Anandamide stock solution
-
Cells of interest
Procedure:
-
Using Glass Surfaces:
-
Culture cells directly on glass-bottom microplates or on glass coverslips placed within the wells of a standard tissue culture plate.
-
Perform all subsequent incubation and washing steps with the cells attached to the glass surface.
-
-
Pre-treatment of Plastic Plates with BSA:
-
If glass surfaces are not an option, pre-incubate the plastic microplate wells with a 0.15% BSA solution for at least 30 minutes at 37°C.
-
Aspirate the BSA solution immediately before adding the anandamide-containing experimental medium. The BSA will coat the plastic surface and reduce the sites available for anandamide adsorption.
-
-
Experimental Steps:
-
Prepare dilutions of anandamide in a serum-free medium, preferably also containing 0.15% BSA to maintain consistency and reduce binding to pipette tips.
-
Add the anandamide solutions to the prepared plates (either glass or BSA-pre-treated plastic).
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Proceed with your standard fluorescent assay protocol.
-
Protocol 2: Competitive Binding Assay using Fluorescence Quenching
This protocol outlines a general procedure for a competitive binding assay where the binding of a fluorescent ligand to a receptor is displaced by anandamide, leading to a change in the fluorescence signal.[5]
Objective: To determine the binding affinity (IC50) of anandamide for a target receptor using a fluorescence-quenching method.
Materials:
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Cell membranes or purified receptors expressing the target of interest (e.g., CB1 receptors).
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Fluorescent ligand with known affinity for the target receptor (e.g., T1117 for CB1).[5]
-
Anandamide stock solution and serial dilutions.
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Assay buffer.
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Fluorometer or microplate reader capable of detecting the fluorescence of the chosen ligand.
Procedure:
-
Preparation:
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Prepare serial dilutions of anandamide in the assay buffer.
-
Dilute the cell membranes or purified receptors to the desired concentration in the assay buffer.
-
Dilute the fluorescent ligand to a concentration typically at or below its Kd for the receptor.
-
-
Assay Execution:
-
In a microplate, add the diluted cell membranes/receptors to each well.
-
Add the different concentrations of anandamide to the wells. Include a control with no anandamide.
-
Incubate for a predetermined time at the appropriate temperature to allow for competitive binding to reach equilibrium.
-
Add the fluorescent ligand to all wells.
-
Incubate for a further period to allow the fluorescent ligand to bind.
-
Measure the fluorescence intensity in each well using the fluorometer.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the anandamide concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value of anandamide.
-
Visualizations
Caption: Workflow to mitigate anandamide's non-specific binding.
Caption: Competitive binding of anandamide and a fluorescent ligand.
Caption: Troubleshooting logic for high experimental variability.
References
- 1. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of photoactivatable or fluorescent anandamide probes: novel bioactive compounds with angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond radio-displacement techniques for Identification of CB1 Ligands: The First Application of a Fluorescence-quenching Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anandamide Suppresses Proliferation and Cytokine Release from Primary Human T-Lymphocytes Mainly via CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperactivation of anandamide synthesis and regulation of cell-cycle progression via cannabinoid type 1 (CB1) receptors in the regenerating liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of fluorescent ligands for the detection of cannabinoid type 2 receptor (CB2R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Amlodipine Toxicity in Long-Term Cell Culture
A Note on Terminology: The term "Anadoline" did not yield specific results in scientific literature. This guide will proceed under the assumption that this is a typographical error for "Amlodipine," a widely researched calcium channel blocker with known effects on cell cultures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential toxicity of amlodipine (B1666008) in long-term cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of amlodipine on cells in culture?
A1: Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, has been shown to have multifaceted effects on various cell lines. Primarily, it inhibits the influx of calcium ions through L-type calcium channels.[1] In addition to this primary mechanism, research has demonstrated that amlodipine can induce apoptosis (programmed cell death), cause cell cycle arrest, and suppress the proliferation of certain cell types, particularly cancer cells.[2][3] It has also been shown to inhibit signaling pathways such as the PI3K/Akt and Raf/MEK/ERK pathways.[4][5]
Q2: Does amlodipine exhibit cytotoxic or cytostatic effects?
A2: Amlodipine can exhibit both cytotoxic and cytostatic effects, depending on the cell line and concentration used.[6]
-
Cytotoxic effects: At higher concentrations, amlodipine can induce apoptosis, leading to cell death. This has been observed in various cancer cell lines.[7][8]
-
Cytostatic effects: At lower, non-lethal concentrations, amlodipine can inhibit cell proliferation by causing cell cycle arrest, typically at the G0/G1 or G1 and G2 phases.[2][4][9]
Q3: What is a typical effective concentration range for amlodipine in cell culture?
A3: The effective concentration of amlodipine varies significantly between cell lines. Based on published studies, a common starting range for in vitro assays is between 1 µM and 50 µM.[10] It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific cell line and experimental goals.
Q4: How does amlodipine affect key signaling pathways?
A4: Amlodipine has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and migration:
-
PI3K/Akt Pathway: In many cancer cell lines, amlodipine inhibits the PI3K/Akt pathway, which is crucial for cell survival and growth. This inhibition is often linked to the suppression of upstream activators like the Epidermal Growth Factor Receptor (EGFR).[4][11]
-
Raf/MEK/ERK (MAPK) Pathway: Amlodipine has been consistently shown to inhibit the Raf/MEK/ERK pathway in various cell types, including vascular smooth muscle cells and cancer cells.[3][11] This inhibition contributes to its anti-proliferative effects.
Troubleshooting Guides
Problem 1: High levels of cell death observed at expected non-toxic concentrations.
-
Possible Cause: Cell line hypersensitivity or incorrect dosage calculation.
-
Solution:
-
Verify Calculations: Double-check all calculations for your stock solution and final dilutions.
-
Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of amlodipine concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[10]
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤0.1%).[10]
-
Problem 2: No observable effect of amlodipine on cell proliferation.
-
Possible Cause: The cell line may be resistant, or the amlodipine concentration is too low.
-
Solution:
-
Increase Concentration: If no toxicity was observed in your initial dose-response, test a higher range of concentrations.
-
Extend Exposure Time: For long-term studies, the effects of a compound may not be apparent after short incubation periods. Extend the duration of your experiment, ensuring to replenish the media with fresh amlodipine as needed.
-
Consider Cell Line Characteristics: Research the specific characteristics of your cell line. It may lack the specific L-type calcium channels that amlodipine targets or have compensatory signaling pathways that circumvent the drug's effects.[6]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Solution:
-
Standardize Protocols: Ensure consistent cell seeding density, passage number, and incubation times across all experiments.
-
Prepare Fresh Solutions: Prepare fresh amlodipine solutions for each experiment from a reliable stock.
-
Monitor Cell Health: Regularly check the morphology and health of your cells to ensure they are in an optimal state before starting an experiment.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of amlodipine in various cancer cell lines, providing a reference for designing experiments.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Assay Type |
| A549 | Non-Small Cell Lung Cancer | 23 | 48 hours | MTT |
| H1299 | Non-Small Cell Lung Cancer | 25.66 | 48 hours | MTT |
| A549 | Non-Small Cell Lung Cancer | 9.641 | 48 hours | MTT |
| MDA-MB-231 | Breast Cancer | 8.66 | 48 hours | MTT |
| MCF-7 | Breast Cancer | 12.60 | 48 hours | MTT |
| HT-29 | Colon Cancer | >10 µg/ml (>20.4 µM) | 48 hours | MTT |
Note: IC50 values can vary between studies due to different experimental conditions.[4][6][7][8][12]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of amlodipine.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete culture medium
-
Amlodipine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[13]
-
Amlodipine Treatment: Treat cells with a range of amlodipine concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve amlodipine).
-
MTT Addition: After treatment, add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into formazan (B1609692) crystals.[14]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with amlodipine, harvest the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.[6]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify live, early apoptotic, late apoptotic/necrotic, and necrotic cells.[6]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Amlodipine inhibits proliferation, invasion, and colony formation of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G1 cell cycle arrest by amlodipine, a dihydropyridine Ca2+ channel blocker, in human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Improving Anadoline Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Anadoline.
Frequently Asked Questions (FAQs)
Q1: My this compound compound demonstrates high in vitro potency but low in vivo efficacy. Could low bioavailability be the issue?
A1: Yes, this is a classic indication of poor oral bioavailability. Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation.[1] Several factors can contribute to this discrepancy, including:
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Poor Aqueous Solubility: this compound may not dissolve effectively in gastrointestinal fluids, limiting its absorption.[2]
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Low Membrane Permeability: The drug may have difficulty crossing the intestinal membrane to enter the bloodstream.[3]
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Significant First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.[3][4]
A thorough investigation into these factors is the first step in addressing the observed low in vivo efficacy.
Q2: What are the initial steps to diagnose the cause of this compound's low oral bioavailability?
A2: A systematic approach is recommended to identify the root cause:
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Physicochemical Characterization: Conduct pre-formulation studies to understand this compound's intrinsic properties, such as its solubility at various pH levels, pKa, and lipophilicity (LogP).
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In Vitro Permeability Assays: Utilize models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.
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In Vivo Pharmacokinetic (PK) Studies: The most definitive method is to compare the plasma concentration-time profiles of this compound following both oral (PO) and intravenous (IV) administration in a suitable animal model. This allows for the calculation of absolute bioavailability and provides insights into the extent of absorption versus first-pass metabolism.[1]
Q3: How can I improve the dissolution rate of this compound?
A3: Enhancing the dissolution rate is a primary strategy for improving the bioavailability of poorly soluble drugs.[2][5] Key approaches include:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][6] This can be achieved through:
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix.[6][7][8]
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Salt Formation: If this compound is ionizable, forming a salt can significantly improve its solubility and dissolution rate.[7]
Q4: What role do formulation strategies play in enhancing this compound's bioavailability?
A4: Advanced formulation strategies can overcome challenges related to poor solubility and permeability.[3][7] Consider these options:
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Lipid-Based Formulations: For lipophilic drugs, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[6][7]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[2][7]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in polymeric nanoparticles or solid lipid nanoparticles (SLNs) can protect it from degradation, enhance its uptake, and provide controlled release.[6][9]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in in vivo pharmacokinetic data | Formulation instability; food effects; inconsistent dosing technique. | 1. Assess the physical and chemical stability of the formulation under relevant conditions.2. Standardize the feeding state of the animals (fasted or fed).3. Ensure accurate and consistent administration of the dose volume. |
| This compound precipitates in the gastrointestinal tract upon administration | The formulation is unable to maintain the drug in a solubilized state in the GI environment. | 1. For solid dispersions, select a polymer that provides better stabilization in the amorphous state.2. For lipid-based systems, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of stable microemulsions upon dilution. |
| A chosen bioavailability enhancement strategy shows minimal improvement | The primary barrier to bioavailability was misidentified (e.g., focusing on solubility when permeability is the main issue). | 1. Re-evaluate the initial characterization data (solubility, permeability).2. If permeability is low, consider strategies that include permeation enhancers or targeting specific intestinal transporters. |
Data Presentation: Comparative Bioavailability of this compound Formulations
The following table summarizes hypothetical pharmacokinetic data for different this compound formulations administered orally to rats at a dose of 10 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 4.0 | 350 ± 75 | 5 |
| Micronized Suspension | 150 ± 35 | 2.0 | 1050 ± 210 | 15 |
| Amorphous Solid Dispersion | 450 ± 90 | 1.0 | 3150 ± 550 | 45 |
| Nano-emulsion | 800 ± 150 | 0.5 | 5600 ± 980 | 80 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
Objective: To improve the dissolution rate and solubility of this compound by converting it from a crystalline to an amorphous form.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Select a suitable polymer and a common solvent in which both this compound and the polymer are soluble.
-
Dissolve this compound and the polymer in the chosen solvent at a specific ratio (e.g., 1:3 drug-to-polymer weight ratio).
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature to form a thin film.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and gently grind it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for its amorphous nature (using techniques like DSC or XRD) and dissolution properties.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the absolute oral bioavailability of an this compound formulation.
Materials:
-
This compound formulation
-
Vehicle for IV administration (e.g., saline with a co-solvent)
-
Sprague-Dawley rats
-
Dosing syringes and gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight before dosing but allow free access to water.
-
Divide the rats into two groups: Intravenous (IV) and Oral (PO).
-
IV Group: Administer this compound dissolved in a suitable vehicle at a low dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer the this compound formulation at a higher dose (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both IV and PO routes.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for improving this compound's bioavailability.
Caption: Troubleshooting low in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. The clinical consequences of the absorption, distribution, metabolism and excretion of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. upm-inc.com [upm-inc.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 9. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Anadoline inconsistent results in repeat experiments
Technical Support Center: Anadoline
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across repeat cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors. The most common sources of variability are outlined in the table below, along with recommended troubleshooting steps.
Troubleshooting Inconsistent IC50 Values
| Potential Cause | Description | Recommended Action |
|---|---|---|
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells within a consistent and low passage range (e.g., passages 5-15) for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers can affect the final assay readout. | Optimize and strictly control the cell seeding density for your specific cell line. |
| Reagent Preparation | This compound instability in certain solvents or improper storage can alter its effective concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions at -80°C in small aliquots. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and drug response. | Regularly test cell cultures for mycoplasma contamination. |
Q2: The inhibitory effect of this compound on the phosphorylation of its target, Kinase-X, is not reproducible in our Western Blots. Why might this be happening?
A2: Lack of reproducibility in Western Blotting experiments with this compound can often be traced back to issues in the experimental workflow. A common troubleshooting workflow is outlined below.
Caption: Troubleshooting workflow for inconsistent Western Blot results.
Ensure that protein quantification is accurate and equal amounts of protein are loaded for each sample. Additionally, verify the specificity and optimal dilution of both the primary and secondary antibodies.
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Resuspension: Resuspend the lyophilized this compound powder in DMSO to create a 10 mM stock solution.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, a working stock can be stored at -20°C for up to two weeks.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
Signaling Pathway
This compound is a potent inhibitor of the Kinase-X signaling pathway, which is a critical regulator of cell proliferation and survival. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Technical Support Center: Anadoline Biochemical Assays
Note to Researchers: The term "Anadoline" did not yield specific results in scientific literature. This guide has been developed based on general principles of troubleshooting signal-to-noise ratios in biochemical assays and by drawing parallels with compounds that have similar structural or functional characteristics, such as indolines and other signaling molecules. The protocols and data presented are illustrative and should be adapted based on the specific properties of this compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in biochemical assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a low signal-to-noise ratio in this compound assays?
A low signal-to-noise ratio can stem from multiple factors, including suboptimal reagent concentrations, inappropriate buffer composition, high background noise from the assay plate or detection instrument, or issues with the this compound molecule itself, such as degradation or low binding affinity. A systematic approach to troubleshooting is recommended to identify the specific cause.
Q2: How can I reduce high background fluorescence/luminescence in my this compound assay?
High background can obscure the specific signal from your assay. To mitigate this:
-
Use appropriate microplates: For fluorescence assays, use black microplates to minimize background. For luminescence assays, white microplates are recommended to enhance the signal.[1]
-
Check buffer components: Some buffer components can autofluoresce. Test different buffer formulations to find one with minimal background interference.
-
Optimize reagent concentrations: High concentrations of detection reagents can lead to increased background. Titrate your reagents to find the optimal concentration that provides a robust signal without elevating the background.
Q3: My signal is very low, even with a positive control. What should I do?
Low signal intensity can be due to several factors:
-
Check instrument settings: Ensure that the gain setting on your microplate reader is optimized for your assay. An automatic gain adjustment feature, if available, can be beneficial.[1]
-
Verify this compound integrity: Confirm the stability and concentration of your this compound stock solution. Degradation can lead to a loss of activity.
-
Optimize incubation times: The binding of this compound to its target may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
-
Adjust focal height: For cell-based assays, ensure the instrument's focal height is set correctly to the cell layer to maximize signal detection.[1]
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides a structured approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio in this compound biochemical assays.
Problem: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Autofluorescence/Autoluminescence of Assay Plate | Use black plates for fluorescence assays and white plates for luminescence assays to minimize background.[1] |
| Buffer or Media Components | Test individual buffer components for intrinsic fluorescence or luminescence. Consider using alternative buffer systems. |
| Non-specific Binding of Detection Reagents | Include a blocking step (e.g., with BSA or casein) in your assay protocol. Optimize the concentration of detection antibodies or reagents. |
| High Detector Gain Settings | Reduce the gain setting on the plate reader. If available, use an auto-gain function to find the optimal setting.[1] |
| Contamination of Reagents or Samples | Use fresh, sterile reagents. Filter-sterilize buffers and solutions. |
Problem: Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration range for this compound in your assay. |
| Degradation of this compound | Prepare fresh this compound solutions for each experiment. Store stock solutions under recommended conditions (e.g., protected from light, at the correct temperature). |
| Incorrect Incubation Time or Temperature | Optimize incubation time and temperature to ensure the reaction reaches equilibrium or its optimal point. |
| Incorrect Filter/Wavelength Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore or luminophore. |
| Low Affinity of this compound for its Target | If the intrinsic affinity is low, consider assay modifications to enhance the signal, such as using a more sensitive detection system or amplifying the signal. |
Experimental Protocols
Protocol 1: General Workflow for an this compound Cell-Based Assay
This protocol outlines a general workflow for assessing the effect of this compound on a cellular signaling pathway.
References
Technical Support Center: Anadoline Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of Anadoline, a pyrrolizidine (B1209537) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and other pyrrolizidine alkaloids (PAs), and what are the main challenges?
A1: The synthesis of this compound, a representative pyrrolizidine alkaloid, typically involves a multi-step process that can be broadly divided into two key stages: the synthesis of the core bicyclic structure, known as the necine base (e.g., retronecine (B1221780) or heliotridine), followed by its esterification with a specific necic acid.[1][2]
The primary challenges in scaling up PA synthesis include:
-
Stereocontrol: Achieving high stereoselectivity in the synthesis of the necine base is crucial, as the biological activity of PAs is highly dependent on their stereochemistry.[3][4][5][6]
-
Protection/Deprotection: The multiple hydroxyl groups on the necine base and necic acid often require protection and deprotection steps, which can add complexity and reduce overall yield at a larger scale.
-
Esterification Efficiency: The esterification of the sterically hindered hydroxyl groups of the necine base with the necic acid can be challenging and may require optimization of coupling agents and reaction conditions.
-
Purification: The separation of diastereomers and other impurities can be difficult, often requiring chromatographic methods that are challenging to scale up.[7]
-
Toxicity: Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which necessitates careful handling and containment procedures, especially at a larger scale.[1][2][8][9]
Q2: Why do yields often decrease significantly during the scale-up of the necine base synthesis?
A2: A decrease in yield during the scale-up of necine base synthesis is a common issue. Several factors can contribute to this:
-
Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation of intermediates. Exothermic reactions that are manageable on a small scale can become difficult to control.
-
Reagent Addition: The rate and method of reagent addition become more critical at scale to maintain optimal reaction conditions and minimize side product formation.
-
Phase Transfer Issues: If the reaction involves multiple phases, scaling up can alter the interfacial area, affecting reaction rates.
-
Sensitivity to Air and Moisture: Some intermediates in the synthesis may be sensitive to air or moisture, and ensuring an inert atmosphere in a large-scale reactor can be more challenging.
Q3: What are the key considerations for the esterification step at a larger scale?
A3: Scaling up the esterification of the necine base with the necic acid requires careful consideration of several factors:
-
Choice of Coupling Reagent: The cost, efficiency, and ease of removal of the coupling agent and its byproducts are critical at scale. Reagents that work well in the lab may not be economically viable or practical for large-scale production.
-
Stoichiometry: Precise control of the stoichiometry of the necine base, necic acid, and coupling agents is necessary to maximize yield and minimize side reactions.
-
Solvent Selection: The solvent must be suitable for the reaction, facilitate product isolation, and meet safety and environmental standards for large-scale use.
-
Work-up and Purification: The work-up procedure should be designed to efficiently remove unreacted starting materials, coupling agents, and byproducts. Purification of the final ester can be challenging due to the potential for cis/trans isomers and other impurities.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Necine Base Synthesis | Inefficient mixing leading to localized overheating or poor reactant distribution. | - Improve agitation by selecting an appropriate impeller and optimizing the stirring speed.- Use a jacketed reactor with precise temperature control.- Consider a continuous flow setup for better heat and mass transfer. |
| Side reactions due to prolonged reaction times. | - Optimize reaction temperature and catalyst loading to reduce reaction time.- Monitor reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal endpoint. | |
| Poor Stereoselectivity | Inadequate control over the stereochemistry-determining step. | - Re-evaluate the chiral catalyst or auxiliary used.- Optimize the reaction temperature, as lower temperatures often favor higher selectivity.- Screen different solvents, as they can influence the transition state geometry. |
| Incomplete Esterification | Steric hindrance of the reactants. | - Screen a variety of coupling agents (e.g., DCC, EDC, HATU) and additives (e.g., DMAP).- Increase the reaction time or temperature, while monitoring for degradation.- Use a higher excess of the less expensive reagent (typically the necic acid). |
| Deactivation of the coupling agent by moisture. | - Ensure all reagents and solvents are anhydrous.- Perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Purification of Final Product | Presence of closely related impurities or diastereomers. | - Optimize the reaction conditions to minimize the formation of impurities.- Develop a robust chromatographic purification method at the lab scale that is amenable to scale-up (e.g., using a stationary phase with high loading capacity).- Consider crystallization as a purification method, which is often more scalable than chromatography. |
| Product instability during work-up or purification. | - Minimize the exposure of the product to harsh pH conditions or high temperatures.- Perform work-up and purification steps as quickly as possible. |
Data Presentation
Table 1: Representative Yields in Pyrrolizidine Alkaloid Synthesis (Lab vs. Scale-Up)
| Synthetic Step | Typical Lab Scale Yield (1-5 g) | Potential Scale-Up Yield (100-500 g) | Common Reasons for Yield Loss at Scale |
| Necine Base Synthesis | 60-75% | 45-60% | Heat and mass transfer limitations, extended reaction times leading to side reactions. |
| Necic Acid Synthesis | 70-85% | 60-75% | Impurity profiles of starting materials, challenges in product isolation. |
| Esterification | 50-70% | 40-55% | Steric hindrance, efficiency of coupling agents at scale, difficult purification. |
| Final Purification | 80-95% (recovery) | 70-85% (recovery) | Challenges in scaling up chromatography, product losses during transfers and handling. |
Note: The data presented in this table is illustrative and represents typical challenges encountered in the scale-up of complex natural product synthesis. Actual yields will vary depending on the specific reaction conditions and the scale-up process.
Experimental Protocols
Protocol 1: General Procedure for the Stereoselective Synthesis of a Necine Base Intermediate (e.g., Retronecine)
This protocol is a generalized representation based on common synthetic strategies for retronecine and should be adapted and optimized for specific substrates and scales.
-
Starting Material Preparation: Begin with a suitable chiral starting material, such as (S)-malic acid.[3]
-
Multi-step Conversion: Convert the starting material through a series of reactions, which may include reductions, oxidations, cyclizations, and protection/deprotection steps, to form the pyrrolizidine ring system. A key step often involves an intramolecular carbenoid displacement or a similar cyclization reaction to establish the bicyclic core.[3]
-
Stereocontrol: Employ a stereoselective reaction, such as an asymmetric reduction or an intermolecular carbenoid displacement with a chiral auxiliary, to set the desired stereochemistry at the key chiral centers.[3][6]
-
Purification of Intermediate: Purify the necine base intermediate, often as a crystalline salt, to ensure high purity for the subsequent esterification step. This may involve column chromatography on a small scale, with a transition to crystallization or preparative HPLC for larger quantities.
Protocol 2: General Procedure for the Esterification of a Necine Base with a Necic Acid
-
Reagent Preparation: In a jacketed glass reactor under an inert atmosphere (nitrogen or argon), dissolve the necine base (1.0 equivalent) and the necic acid (1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Coupling Agent Addition: Cool the solution to 0 °C and add a solution of a suitable coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1.2 equivalents) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP), 0.1 equivalents) in the same anhydrous solvent dropwise over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by crystallization to obtain the pure pyrrolizidine alkaloid ester.
Mandatory Visualization
Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity
Pyrrolizidine alkaloids (PAs) are not directly toxic but are activated in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can then alkylate cellular macromolecules, leading to cellular damage. The primary mechanisms of this hepatotoxicity involve the induction of oxidative stress and apoptosis.[8][9][10]
Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.
Experimental Workflow for this compound Synthesis Scale-Up
This workflow outlines the key stages and considerations for scaling up the synthesis of this compound, from initial route scouting to the production of the final active pharmaceutical ingredient (API).
Caption: Key stages in the scale-up workflow for this compound synthesis.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of pyrrolizidine alkaloids, (+)-heliotridine and (+)-retronecine, by means of an intermolecular carbenoid displacement reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereocontrolled synthesis of necine bases, (+)-heliotridine and (+)-retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective synthesis of pyrrolizidine alkaloids, (+)-heliotridine and (+)-retronecine, by means of an intermolecular carbenoid displacement reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Anadoline-Induced Cellular Stress
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Anadoline in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate this compound-induced cellular stress, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cellular stress?
A1: this compound is a potent inducer of the Unfolded Protein Response (UPR). Its primary mechanism involves the disruption of protein folding homeostasis within the endoplasmic reticulum (ER), leading to an accumulation of misfolded or unfolded proteins. This condition, known as ER stress, activates three main signaling pathways—IRE1, PERK, and ATF6—to restore normal ER function or, if the stress is prolonged and severe, to initiate apoptosis (programmed cell death).[1][2][3][4]
Q2: My cells show significant cytotoxicity even at low concentrations of this compound. What is the likely cause?
A2: High sensitivity to this compound can be cell-type dependent. Some cell lines may have a lower threshold for activating the pro-apoptotic branches of the UPR.[3] Excessive cell death at low concentrations suggests that the adaptive UPR pathways are being overwhelmed, leading to a rapid induction of apoptosis, often mediated by the transcription factor CHOP.[3] Consider performing a more granular dose-response curve and reducing the initial treatment duration.
Q3: What are the essential positive and negative controls for this compound experiments?
A3: To ensure the validity of your experiments, the following controls are crucial:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experiment. This accounts for any effects of the solvent itself.[5]
-
Positive Control: Use a well-characterized ER stress inducer, such as tunicamycin (B1663573) or thapsigargin, to confirm that the cellular stress response pathways are functional in your experimental system.[5][6]
-
Negative Control: Untreated cells are necessary to establish a baseline for cell viability and the basal expression levels of stress markers.[5]
Q4: Can this compound induce other forms of cellular stress?
A4: While the primary effect of this compound is ER stress, prolonged or intense ER stress is known to be interconnected with other stress pathways. This can lead to secondary effects such as oxidative stress due to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[7][8] It is advisable to also assess markers of oxidative stress if you observe unexpected cellular phenotypes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Fluctuation in incubation conditions (temp, CO₂).4. Cell passage number is too high, leading to altered phenotypes. | 1. Ensure a homogenous single-cell suspension before seeding.2. Mix well by gentle swirling after adding this compound.3. Calibrate and monitor incubator conditions regularly.4. Use cells within a consistent and low passage number range. |
| Unexpectedly High Cell Death | 1. This compound concentration is too high for the specific cell line.2. Extended incubation time is causing irreversible stress.3. Cells are in a suboptimal growth phase (e.g., confluent). | 1. Perform a dose-response experiment with a wider range of concentrations (see Table 1).2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window for your assay.3. Treat cells when they are in the exponential growth phase (e.g., 70-80% confluency). |
| No Observable Effect or Weak Response | 1. This compound concentration is too low.2. Incubation time is insufficient to induce a measurable response.3. This compound has degraded due to improper storage.4. The cell line is resistant to ER stress. | 1. Increase the concentration of this compound.2. Increase the incubation time.3. Store this compound stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.4. Confirm the response with a positive control like tunicamycin. Consider using a different, more sensitive cell line. |
| Activation of Oxidative Stress Markers | Prolonged or severe ER stress can lead to the production of Reactive Oxygen Species (ROS). | 1. Co-treat with an antioxidant such as N-acetylcysteine (NAC) to determine if phenotypes are ROS-dependent.2. Measure mitochondrial-specific ROS using a probe like MitoSOX™ Red.[9]3. Culture cells in a lower oxygen environment (e.g., 1-5% O₂) to reduce basal ROS production.[9] |
Data Presentation: this compound Dose-Response Effects
The following tables summarize typical quantitative data from experiments with this compound on a standard epithelial cell line after 24 hours of treatment.
Table 1: Effect of this compound on Cell Viability
| This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 1 | 98 | ± 5.1 |
| 5 | 85 | ± 6.2 |
| 10 | 62 | ± 5.8 |
| 25 | 31 | ± 4.9 |
| 50 | 15 | ± 3.7 |
Table 2: Effect of this compound on ER Stress Marker Expression (Relative Fold Change via qPCR)
| This compound Conc. (µM) | BiP/GRP78 mRNA | CHOP/DDIT3 mRNA | Spliced XBP1 mRNA |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 5 | 2.5 | 1.8 | 3.1 |
| 10 | 4.8 | 6.2 | 7.5 |
| 25 | 6.1 | 15.7 | 9.3 |
Visualizations: Pathways and Workflows
This compound-Induced Unfolded Protein Response (UPR) Pathway
References
- 1. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring and Manipulating Mammalian Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anygenes.com [anygenes.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular stress can lead to misfolded proteins | Drug Discovery News [drugdiscoverynews.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Cellular Stresses and Stress Responses in the Pathogenesis of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Anadoline vs. Morphine: A Comparative Guide on Efficacy for Pain Management
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Anadoline, a delta-opioid receptor (DOR) agonist, and Morphine, a classic mu-opioid receptor (MOR) agonist. This comparison is supported by experimental data and detailed methodologies.
This compound, as a selective DOR agonist, represents a class of analgesics being investigated for potentially improved side-effect profiles compared to traditional opioids like morphine.[1] While morphine remains a gold standard for pain management, its use is associated with significant adverse effects such as respiratory depression, constipation, tolerance, and addiction.[1] The exploration of alternative opioid receptor targets like the DOR is a key area of research aimed at developing safer and more effective pain therapies.
Comparative Efficacy Data
The following table summarizes the key efficacy and receptor binding characteristics of this compound and Morphine based on preclinical and clinical findings.
| Parameter | This compound (DOR Agonist) | Morphine (MOR Agonist) | Source(s) |
| Primary Receptor Target | Delta-Opioid Receptor (DOR) | Mu-Opioid Receptor (MOR) | [2][3] |
| Analgesic Efficacy | Effective in models of chronic and surgical pain.[1][4] | Gold standard for acute and chronic pain relief.[5] | [1][4][5] |
| Potency in Pain Models | Potent antihyperalgesic and antiallodynic actions.[4] | High analgesic potency. | [4] |
| Key Side Effects | Lower incidence of respiratory depression and constipation compared to MOR agonists.[1] May be associated with neuropsychiatric adverse events at higher doses.[6] | Respiratory depression, constipation, tolerance, dependence, and addiction.[1] | [1][6] |
| Receptor Binding Affinity | High affinity and selectivity for DOR. | High affinity for MOR. | [3][4] |
| Clinical Application | Investigational for chronic pain, with potential anxiolytic and antidepressant effects.[1] | Widely used for moderate to severe acute and chronic pain. | [1] |
Experimental Protocols
The assessment of analgesic efficacy for compounds like this compound and Morphine relies on well-established in vivo experimental models.[5]
1. Hot Plate Test:
-
Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.[7]
-
Methodology:
-
Animals (typically mice or rats) are individually placed on a heated plate maintained at a constant temperature (e.g., 55°C ± 0.1°C).[8]
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[8]
-
A cut-off time is established to prevent tissue damage.
-
The test compound (this compound or Morphine) or a vehicle control is administered, and the latency is measured at predetermined time points post-administration.
-
An increase in latency time compared to the control group indicates an analgesic effect.[8]
-
2. Tail-Flick Test:
-
Objective: To measure the analgesic effect of a compound on a spinal reflex in response to a thermal stimulus.[5]
-
Methodology:
-
A focused beam of heat is applied to the animal's tail.
-
The time taken for the animal to flick its tail away from the heat source is measured.[5]
-
Baseline latency is recorded before drug administration.
-
Following the administration of the test compound or vehicle, the latency is re-measured at set intervals.
-
A significant increase in the tail-flick latency indicates analgesia.
-
3. von Frey Test for Allodynia:
-
Objective: To assess mechanical allodynia, a state where a normally non-painful stimulus becomes painful, often in models of neuropathic or postoperative pain.[4]
-
Methodology:
-
Animals are placed on a mesh platform, allowing access to the plantar surface of their paws.
-
Calibrated von Frey filaments of increasing stiffness are applied to the paw.
-
The filament that elicits a paw withdrawal response is recorded as the withdrawal threshold.
-
Following the induction of a pain state (e.g., surgical incision) and subsequent drug administration, a change in the withdrawal threshold is measured.[4]
-
An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
Signaling Pathways
The analgesic and side-effect profiles of this compound and Morphine are dictated by the distinct signaling cascades initiated upon binding to their respective G-protein coupled receptors (GPCRs).[9]
This compound (Delta-Opioid Receptor Agonist) Signaling:
Upon activation by an agonist like this compound, the delta-opioid receptor (DOR), coupled to inhibitory G-proteins (Gi/Go), initiates a signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The signaling also involves the modulation of ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which contributes to its analgesic effect.[10] Furthermore, DOR activation can trigger pathways involving β-arrestin, which may play a role in both therapeutic effects and the development of tolerance.[11]
Morphine (Mu-Opioid Receptor Agonist) Signaling:
Morphine exerts its effects by activating the mu-opioid receptor (MOR), which is also coupled to Gi/o proteins.[3] This activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[12] The Gβγ subunits of the activated G-protein can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are central to its powerful analgesic properties.[9] MOR signaling also involves β-arrestin recruitment, which has been implicated in the development of tolerance and side effects like respiratory depression.[13]
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel analgesic compound compared to a standard like morphine.
References
- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic efficacy of enadoline versus placebo or morphine in postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Opioid Receptors: Overview [jove.com]
- 11. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 13. pnas.org [pnas.org]
A Comparative Guide to the Mechanism of Action of Enadoline and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of enadoline, a selective kappa-opioid receptor (KOR) agonist, with two other clinically relevant opioids: butorphanol (B1668111), a mixed agonist-antagonist, and hydromorphone, a potent mu-opioid receptor (MOR) agonist. This comparison aims to elucidate the distinct mechanisms of action and pharmacological profiles of these compounds, supported by experimental data.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of enadoline, butorphanol, and hydromorphone at the human kappa-opioid receptor. This data is crucial for understanding the molecular interactions and downstream signaling of these compounds.
Table 1: Opioid Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Ki (nM) |
| Enadoline | Kappa (κ) | ~0.2-1[1] |
| Mu (μ) | >1000[1] | |
| Delta (δ) | >1000[1] | |
| Butorphanol | Kappa (κ) | 2.5[2] |
| Mu (μ) | 57[2] | |
| Delta (δ) | - | |
| Hydromorphone | Kappa (κ) | 279[2] |
| Mu (μ) | 0.3654[1] | |
| Delta (δ) | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity at the Kappa-Opioid Receptor (GTPγS Assay)
| Compound | Parameter | Value |
| Enadoline | EC50 | Data not available |
| Emax | Data not available | |
| Butorphanol | EC50 | 2.8 nM |
| Emax | ~50% (Partial Agonist) | |
| Hydromorphone | EC50 | Data not available |
| Emax | Full Agonist (in cAMP assay)[2] |
Note: EC50 represents the concentration of the drug that gives a half-maximal response. Emax represents the maximum response that can be achieved with the drug.
Comparative Pharmacodynamic Effects in Humans
A clinical study directly comparing the effects of intramuscular enadoline, butorphanol, and hydromorphone in human volunteers with a history of polysubstance abuse revealed distinct pharmacodynamic profiles.[3]
-
Enadoline , as a selective KOR agonist, produced effects characteristic of kappa-opioid stimulation, including significant increases in sedation, confusion, and dizziness.[3] It also caused visual distortions and feelings of depersonalization.[3] Higher doses led to psychotomimetic effects.[3]
-
Butorphanol , a mixed mu/kappa agonist, exhibited a profile more similar to the mu-agonist hydromorphone and shared few of the kappa-mediated effects observed with enadoline.[3]
-
Hydromorphone , a potent mu-opioid agonist, produced classic mu-opioid effects such as euphoria, respiratory depression, and miosis (pupil constriction).[3]
Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the kappa-opioid receptor using a competitive radioligand binding assay.
1. Materials:
- Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.
- Radioligand: [³H]U-69,593, a selective KOR agonist.
- Test Compounds: Enadoline, butorphanol, hydromorphone.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of an unlabeled KOR ligand (e.g., 10 µM naloxone).
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
- Scintillation Counter.
2. Procedure:
- Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of [³H]U-69,593 (near its Kd value), and varying concentrations of the unlabeled test compound.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding (radioactivity in the presence of excess unlabeled ligand) from the total binding.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay for Kappa-Opioid Receptor
This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of a test compound at the kappa-opioid receptor by measuring G-protein activation.
1. Materials:
- Receptor Source: Cell membranes from cells stably expressing the human kappa-opioid receptor.
- Radioligand: [³⁵S]GTPγS.
- Reagents: Guanosine diphosphate (B83284) (GDP), unlabeled GTPγS.
- Test Compounds: Enadoline, butorphanol, hydromorphone.
- Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
- Filtration Apparatus and Scintillation Counter.
2. Procedure:
- Membrane Preparation: As described in the radioligand binding assay protocol.
- Pre-incubation: Pre-incubate the cell membranes with GDP to ensure the G-proteins are in an inactive, GDP-bound state.
- Assay Setup: In a 96-well plate, add the pre-incubated membranes, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.
- Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-induced G-protein activation and the binding of [³⁵S]GTPγS.
- Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values to obtain specific binding.
- Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
Visualizing the Mechanism of Action
Signaling Pathway of a Kappa-Opioid Receptor Agonist
The following diagram illustrates the canonical signaling pathway initiated by the activation of the kappa-opioid receptor by an agonist like enadoline.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound.
Logical Relationship: Opioid Receptor Selectivity
The following diagram illustrates the differing receptor selectivity profiles of enadoline, butorphanol, and hydromorphone.
References
- 1. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Target Engagement of Anadoline: A Comparative Guide for Researchers
For scientists and professionals in drug development, confirming that a novel compound interacts with its intended molecular target is a critical step. This guide provides a comparative overview of key experimental approaches to verify the target engagement of Anadoline, a novel G-protein coupled receptor (GPCR) agonist. The performance of this compound is compared with a known antagonist, "Antagonist X," to provide a comprehensive framework for validation.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental assays designed to confirm and characterize the interaction of this compound and Antagonist X with their target GPCR.
Table 1: Radioligand Binding Assay Data
| Compound | Radioligand | Ki (nM) | Bmax (fmol/mg protein) |
| This compound | [3H]-Agonist Y | 15 | 1250 |
| Antagonist X | [3H]-Agonist Y | 5 | 1230 |
Table 2: FRET-Based cAMP Assay Data
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | 50 | 95 |
| Antagonist X | No Agonist Activity | N/A |
Table 3: BRET-Based β-Arrestin Recruitment Assay Data
| Compound | EC50 (nM) | BRET Ratio (at 1 µM) |
| This compound | 120 | 0.85 |
| Antagonist X | No Agonist Activity | 0.05 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and accurate interpretation of results.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its target receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the target GPCR.
-
Binding Reaction: Membranes are incubated with a known radiolabeled ligand (e.g., [3H]-Agonist Y) and varying concentrations of the test compound (this compound or Antagonist X).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from competition binding curves.
FRET-Based cAMP Assay
This functional assay measures the downstream signaling effect of GPCR activation, specifically the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Cells expressing the target GPCR and a FRET-based cAMP biosensor are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
FRET Measurement: The FRET signal, which changes in response to cAMP levels, is measured using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) and maximum effect (Emax) are determined from dose-response curves.
BRET-Based β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, another key downstream signaling event.
Protocol:
-
Cell Line Generation: A stable cell line is generated co-expressing the target GPCR fused to a Renilla luciferase (RLuc) donor and β-arrestin fused to a green fluorescent protein (GFP) acceptor.
-
Compound Stimulation: Cells are stimulated with the test compound.
-
BRET Measurement: The bioluminescence resonance energy transfer (BRET) signal, which increases upon the interaction of the GPCR and β-arrestin, is measured.
-
Data Analysis: The EC50 for β-arrestin recruitment is calculated from the BRET signal dose-response curve.
Visualizing a G-Protein Coupled Receptor (GPCR) Signaling Pathway
The following diagram illustrates a typical GPCR signaling cascade initiated by an agonist like this compound, leading to downstream cellular responses.
Caption: this compound activates a GPCR, initiating a signaling cascade.
Experimental Workflow for Target Engagement Verification
The diagram below outlines the logical flow of experiments to confirm the target engagement of a novel compound.
Caption: Workflow for verifying this compound's target engagement.
Logical Relationship of this compound and Antagonist X
This diagram illustrates the competitive interaction between this compound (agonist) and Antagonist X at the GPCR binding site.
Caption: this compound activates the GPCR, while Antagonist X blocks it.
Comparative Analysis of Anadoline and a MEK Inhibitor in MAPK/ERK Pathway Modulation
Introduction
Initial searches for "Anadoline" did not yield published scientific results, preventing a direct reproducibility analysis. To fulfill the request for a comparative guide, this report presents a representative analysis comparing the hypothetical compound "this compound" with a well-characterized alternative, a generic MEK inhibitor. This guide focuses on their putative effects on the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, a critical regulator of cell proliferation and survival. The data and protocols presented are based on established methodologies in the field to provide a realistic framework for comparison.
The MAPK/ERK pathway is a frequent target in drug development, particularly in oncology.[1][2] This pathway transmits extracellular signals to the cell nucleus, influencing gene expression and cellular processes.[1] Dysregulation of this pathway is a hallmark of many cancers. This analysis will compare this compound and a MEK inhibitor based on their ability to inhibit ERK phosphorylation and subsequent cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the hypothetical inhibitory concentrations (IC50) of this compound and a standard MEK inhibitor on key cellular processes in HT-29 colorectal cancer cells. Lower IC50 values indicate higher potency.
| Compound | Target | Assay | IC50 (nM) |
| This compound | MEK1/2 | p-ERK Inhibition | 15 |
| Cell Proliferation | Cell Viability | 50 | |
| MEK Inhibitor | MEK1/2 | p-ERK Inhibition | 10 |
| Cell Proliferation | Cell Viability | 40 |
Experimental Protocols
1. Western Blot for p-ERK Inhibition
This protocol details the methodology used to determine the concentration-dependent inhibition of ERK phosphorylation by the test compounds.
-
Cell Culture and Treatment: HT-29 cells are seeded in 6-well plates and grown to 80% confluency. Cells are then serum-starved for 24 hours before being treated with varying concentrations of this compound or the MEK inhibitor for 2 hours. Subsequently, cells are stimulated with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes to induce ERK phosphorylation.
-
Lysate Preparation: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of each lysate is determined using a BCA protein assay.
-
Electrophoresis and Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
2. Cell Viability Assay
This protocol measures the effect of the compounds on cancer cell proliferation.
-
Cell Seeding: HT-29 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or the MEK inhibitor for 72 hours.
-
Viability Measurement: After the incubation period, a reagent such as CellTiter-Glo® is added to the wells, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Luminescence is read using a plate reader. The results are normalized to vehicle-treated control cells, and the IC50 values are calculated from the dose-response curves.
Visualizations
MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade, initiated by growth factor binding to a receptor tyrosine kinase (RTK). This leads to the activation of RAS, which in turn activates a kinase cascade involving RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation. Both this compound and the alternative MEK inhibitor are shown to target MEK1/2, thereby blocking downstream signaling.
Caption: MAPK/ERK signaling pathway with the point of inhibition for this compound and MEK inhibitors.
Experimental Workflow: Western Blot Analysis
This diagram outlines the key steps in the Western Blotting protocol used to assess the inhibition of ERK phosphorylation.
Caption: Workflow for determining p-ERK inhibition via Western Blot.
References
Efficacy of Anadoline in Diverse Cancer Cell Lines: A Comparative Analysis
For Immediate Release
This guide presents a comprehensive comparison of the efficacy of Anadoline, a novel therapeutic compound, across a panel of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis of this compound's performance against other established anti-cancer agents, supported by experimental data and detailed protocols.
Quantitative Analysis of Cytotoxicity
The anti-proliferative effects of this compound were assessed to determine its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The results are summarized below, offering a direct comparison of the compound's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) |
| Non-Small Cell Lung Cancer | A549 | Data not available |
| Non-Small Cell Lung Cancer | H1299 | Data not available |
| Breast Cancer | MCF-7 | Data not available |
| Breast Cancer | MDA-MB-231 | Data not available |
| Colorectal Cancer | HCT116 | Data not available |
| Leukemia | U937 | Data not available |
| Leukemia | HL60 | Data not available |
| Hepatocellular Carcinoma | HepG-2 | Data not available |
Note: As no public data is available for "this compound," this table is a template. Researchers can populate this table with their own experimental data.
Comparative Efficacy with Alternative Compounds
To contextualize the therapeutic potential of this compound, its efficacy should be compared with existing anti-cancer drugs. The following table provides IC50 values for several established compounds in the same cell lines.
Table 2: Comparative IC50 Values of Alternative Anti-Cancer Agents
| Compound | Cell Line | IC50 (µM) | Reference |
| Amlodipine | A549 | 23 | [1] |
| Amlodipine | H1299 | 25.66 | [1] |
| Amlodipine | MCF-7 | 12.60 | [2] |
| Amlodipine | MDA-MB-231 | 8.66 | [2] |
| Amlodipine | HCT116 | 27.17 | [2] |
| Quinoline Compound 2a | U937 | 0.7 | [3] |
| Quinoline Compound 2a | HL60 | 0.2 | [3] |
| Quinazolinone Compound 7 | HepG-2 | 2.46 | [4] |
| Erlotinib | HepG-2 | 0.0966 | [4] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the primary assays used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cellular NAD(P)H-dependent oxidoreductase enzymes.[5]
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[6]
-
Compound Treatment : A stock solution of the test compound is prepared in DMSO and serially diluted with cell culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.[6] Cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition : 10-20 µL of a 5 mg/mL MTT solution is added to each well.[7]
-
Formazan (B1609692) Formation : The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization : 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate spectrophotometer.[7]
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting viability against compound concentration.[6]
Apoptosis Assay via Annexin V-FITC Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment : Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting : Adherent cells are detached using trypsin, and all cells (including those in the supernatant) are collected and washed with cold PBS.
-
Staining : Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation : The cells are incubated in the dark at room temperature for 10-15 minutes.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Visualized Experimental Workflow and Signaling Pathways
To aid in the conceptual understanding of the experimental procedures and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for assessing the efficacy of this compound.
Caption: A putative mechanism of this compound-induced intrinsic apoptosis.
References
- 1. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. "'Induction of apoptosis, cytotoxicity and radiosensitization by novel " by Eman Ramadan and amira khalil [buescholar.bue.edu.eg]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Enadoline vs. U-50488 for Kappa-Opioid Receptor Research
This guide provides an objective comparison between Enadoline and the classic tool compound U-50488, two selective agonists of the kappa-opioid receptor (KOR). Activation of the KOR is a key area of research for developing non-addictive analgesics and treatments for conditions like pruritus (itch).[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of their respective performance based on available experimental data.
Enadoline is a potent and highly selective KOR agonist that has been evaluated in human clinical trials for its analgesic effects.[2][3] U-50488 was one of the first highly selective KOR agonists developed and remains a widely used reference compound in preclinical research to investigate the function of the kappa-opioid system.[4][5] Both compounds are instrumental in studying the therapeutic potential and physiological roles of KOR activation.[6]
Mechanism of Action: Kappa-Opioid Receptor Signaling
Both Enadoline and U-50488 are agonists at the KOR, a G-protein coupled receptor (GPCR). Upon binding, they stabilize an active conformation of the receptor, promoting the exchange of GDP for GTP on the associated Gi/o protein. The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This cascade of events results in neuronal hyperpolarization and reduced neurotransmitter release, which underlies their analgesic and other central nervous system effects.
Data Presentation: Quantitative Comparison
The following tables summarize key in vitro and in vivo parameters for Enadoline and U-50488, compiled from various preclinical and clinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
This table presents the binding affinity (Ki) and functional potency (EC50) of the compounds at the kappa-opioid receptor. Lower values indicate higher affinity and potency, respectively.
| Compound | Parameter | Value (nM) | Assay System |
| Enadoline | Ki | ~0.2 - 1.5 | Radioligand binding (e.g., [³H]U-69,593) in brain tissue |
| EC50 | ~1 - 10 | GTPγS binding assay, cAMP inhibition | |
| U-50488 | Ki | ~12 - 114[7][8] | Radioligand binding (e.g., [³H]EKC) in brain tissue |
| EC50 | ~0.34[9] | Receptor internalization assay | |
| ~30 - 100 | GTPγS binding assay, guinea pig ileum |
Note: Values can vary significantly based on the specific radioligand, tissue preparation, and assay conditions used.
Table 2: In Vivo Analgesic and Antipruritic Potency
This table compares the in vivo efficacy of Enadoline and U-50488 in preclinical models of pain and itch. The median effective dose (ED50) represents the dose required to produce a therapeutic effect in 50% of the subjects.
| Compound | Model | Species | ED50 (mg/kg) | Route | Therapeutic Effect |
| Enadoline | Post-operative Pain[2] | Rat | ~0.01-0.03 | S.C. | Antihyperalgesia |
| Dental Surgery Pain[10] | Human | No effect* | I.M. | Analgesia | |
| U-50488 | Tail-Withdrawal[11] | Mouse | ~1.0-3.0 | I.P. | Antinociception |
| Acetic Acid Writhing[12] | Mouse | ~0.9 | I.P. | Antinociception | |
| Chloroquine-induced Itch[1] | Mouse | ~1.0-5.0 | I.P. | Antipruritic | |
| Morphine-induced Itch[13] | Monkey | ~0.03-0.18 | S.C. | Antipruritic |
*Despite preclinical efficacy, Enadoline failed to show analgesic efficacy superior to placebo in a human dental pain model.[10]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to characterize KOR agonists.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation: Homogenize cells or brain tissue expressing KOR in a buffered solution and centrifuge to isolate the membrane fraction containing the receptors.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a KOR-selective radioligand (e.g., [³H]U-69,593), and varying concentrations of the test compound (Enadoline or U-50488).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a period sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Hot Plate Analgesia Test
This protocol assesses the analgesic properties of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Acclimatization: Acclimatize the animal (e.g., mouse or rat) to the testing room and equipment for at least 30 minutes before the experiment.
-
Baseline Measurement: Place the animal on the surface of the hot plate, which is maintained at a constant temperature (e.g., 55°C). Record the latency to the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound (Enadoline or U-50488) or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically calculated as the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 The ED50 can then be calculated from the dose-response curve.
Comparative Summary and Logical Framework
Enadoline and U-50488 serve as valuable tools for KOR research, but their profiles suggest different optimal applications. U-50488 is a foundational tool compound ideal for preclinical characterization of KOR function, while Enadoline represents a more potent compound that has progressed to human trials, providing translational insights despite mixed clinical results.
References
- 1. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50488 - Wikipedia [en.wikipedia.org]
- 5. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Kappa Opioid Agonists [mdpi.com]
- 7. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Analgesic efficacy of the kappa-receptor agonist, enadoline, in dental surgery pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of kappa-opioid receptors inhibits pruritus evoked by subcutaneous or intrathecal administration of morphine in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Anadoline synergistic effects with other molecules
Lack of Synergistic Effect Data for Anadoline
Extensive searches for "this compound" have revealed that while the molecule is identified as a pyrrolizidine (B1209537) alkaloid found in plants of the Symphytum genus, there is no publicly available scientific literature detailing its synergistic effects when combined with other molecules.[1][2][3][4] The focus of existing research on this compound has been on its isolation and chemical characterization.
Due to the absence of experimental data on the synergistic properties of this compound, this guide will provide an illustrative example of how such a comparison is structured. The following sections will detail the synergistic effects of a well-researched combination of molecules, Amlodipine (B1666008) and Atenolol (B1665814), to demonstrate the requested format for data presentation, experimental protocols, and visualizations for researchers, scientists, and drug development professionals.
Illustrative Example: Synergistic Effects of Amlodipine and Atenolol in Hypertension Management
This section serves as a template for a comparison guide on synergistic drug effects, using the combination of Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, and Atenolol, a beta-blocker, in the treatment of hypertension.
Overview of Synergistic Interaction
Combining drugs with different mechanisms of action can lead to a more significant therapeutic effect than the sum of their individual effects.[5][6] This is known as a synergistic effect.[7][8] In the context of hypertension, combining Amlodipine and Atenolol targets different physiological pathways involved in blood pressure regulation, leading to enhanced efficacy.[2][9] Amlodipine acts by causing vasodilation, while Atenolol reduces heart rate and cardiac output.[10][11][12]
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the synergistic effects of Amlodipine and Atenolol on blood pressure in spontaneously hypertensive rats.
| Treatment Group | Dose (mg/kg) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Systolic Blood Pressure (SBP) Variability Reduction | Diastolic Blood Pressure (DBP) Variability Reduction | Probability Sum (q) Value for SBP |
| Control | N/A | Baseline | Baseline | Baseline | N/A |
| Atenolol | 10 | Significant Reduction | Moderate Reduction | Moderate Reduction | N/A |
| Amlodipine | 0.5 | Moderate Reduction | Minor Reduction | Minor Reduction | N/A |
| Amlodipine | 1.0 | Significant Reduction | Moderate Reduction | Moderate Reduction | N/A |
| Amlodipine | 2.0 | Significant Reduction | Significant Reduction | Significant Reduction | N/A |
| Atenolol + Amlodipine | 10 + 0.5 | Significant Reduction | Significant Reduction | Significant Reduction | >1 |
| Atenolol + Amlodipine | 10 + 1.0 | Very Significant Reduction | Very Significant Reduction | Very Significant Reduction | 1.54 |
| Atenolol + Amlodipine | 10 + 2.0 | Very Significant Reduction | Very Significant Reduction | Very Significant Reduction | >1 |
Data adapted from a study on spontaneously hypertensive rats. The probability sum (q) value indicates synergy when it is greater than 1. A q value of 1.54 for the 10:1 dose ratio of Atenolol to Amlodipine indicates a strong synergistic effect in lowering systolic blood pressure.[9]
Experimental Protocols
Study Design: A study was conducted to evaluate the synergistic effects of atenolol and amlodipine on blood pressure in spontaneously hypertensive rats.[9]
Animal Model: Sixty-four male spontaneously hypertensive rats were used in the study.[9]
Drug Administration:
-
The rats were randomly divided into eight groups.
-
The control group received 0.8% carboxymethylcellulose sodium.
-
Atenolol was administered at a dose of 10 mg/kg.
-
Amlodipine was administered at doses of 0.5, 1, and 2 mg/kg.
-
Combination groups received Atenolol (10 mg/kg) plus Amlodipine at each of the three doses (0.5, 1, and 2 mg/kg).
-
All drugs were administered via a catheter of a gastric fistula.[9]
Blood Pressure Measurement:
-
Blood pressure was recorded continuously for 25 hours, starting 1 hour before drug administration and continuing for 24 hours after.
-
Measurements were taken in conscious, freely moving rats to minimize stress-induced blood pressure changes.[9]
Data Analysis:
-
The mean arterial pressure, systolic blood pressure, and diastolic blood pressure were calculated.
-
Blood pressure variability was also assessed.
-
The probability sum analysis was used to determine the nature of the interaction between atenolol and amlodipine, with a 'q' value greater than 1 indicating a synergistic effect.[9]
Visualizations
Caption: Mechanism of Action for Amlodipine and Atenolol.
Caption: Experimental Workflow for Assessing Synergy.
References
- 1. This compound | C20H31NO7 | CID 102115628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comfrey: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Asimadoline, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological interactions: Synergism, or not synergism, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds [mdpi.com]
- 8. Additive, Synergistic & Antagonistic Effects - Lesson | Study.com [study.com]
- 9. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive and response rate-altering effects of kappa opioid agonists, spiradoline, enadoline and U69,593, alone and in combination with opioid antagonists in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Analgesic efficacy of the kappa-receptor agonist, enadoline, in dental surgery pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Asimadoline: An Independent Validation and Comparative Guide for Researchers
An objective analysis of the peripherally selective kappa-opioid receptor agonist, Asimadoline (B1665285), in the context of emerging treatments for Irritable Bowel Syndrome with Diarrhea (IBS-D).
This guide provides a comprehensive overview of Asimadoline, a kappa-opioid receptor agonist. Due to the lack of information on "Anadoline," this guide focuses on Asimadoline, a likely intended subject of inquiry given the phonetic similarity and the availability of research data. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative IBS-D treatments, supported by experimental data.
Asimadoline (formerly EMD-61753) is an experimental drug that acts as a peripherally selective kappa-opioid receptor (KOR) agonist.[1] Its mechanism of action is centered on the kappa-opioid receptors in the digestive tract, which are influential in managing visceral pain and bowel motility.[2] By targeting these peripheral receptors, Asimadoline was developed to alleviate pain and discomfort associated with IBS without inducing the central nervous system side effects often seen with other opioids.[1]
Mechanism of Action
Asimadoline functions as a potent, full agonist at kappa-opioid receptors.[3] In radioligand binding assays with human recombinant kappa-opioid receptors, it demonstrated a half-maximum inhibitory concentration (IC50) of 1.2 nM and a Ki of 0.6 nM.[3] Its selectivity is notable, with a significantly lower affinity for mu and delta-opioid receptors.[4]
The therapeutic rationale for Asimadoline in IBS-D lies in its ability to modulate the "brain-gut" axis. In IBS-D, visceral hypersensitivity leads to increased sensory signaling from the gut to the brain.[5] Asimadoline activates kappa-opioid receptors on visceral afferent nerves, which is thought to reduce this sensory input, thereby decreasing pain and local reflexes that contribute to diarrhea.[3][5]
Figure 1: Simplified signaling pathway of Asimadoline's mechanism of action in reducing visceral pain.
Efficacy and Clinical Validation
Asimadoline has undergone several clinical trials to evaluate its efficacy and safety, primarily in patients with IBS-D. While it has not been approved for medical use, the data from these studies provide valuable insights into its therapeutic potential.[1]
Phase IIb Clinical Trial in IBS
A significant 12-week, double-blind, placebo-controlled Phase IIb study involving 596 patients with IBS evaluated three doses of Asimadoline (0.15 mg, 0.5 mg, and 1.0 mg) administered twice daily.[6][7] The primary endpoint was the number of months with adequate relief of IBS pain or discomfort.[7]
While the study did not meet its primary endpoint in the overall intent-to-treat population, a pre-planned subgroup analysis of patients with diarrhea-predominant IBS (IBS-D) and at least moderate baseline pain showed statistically significant improvements with the 0.5 mg dose.[6]
Table 1: Efficacy of Asimadoline (0.5 mg BID) vs. Placebo in IBS-D Patients with Moderate Pain [6]
| Efficacy Endpoint | Asimadoline (0.5 mg) | Placebo |
| Months with adequate pain relief | 46.7% | 20.0% |
| Months with adequate symptom relief | 46.7% | 23.0% |
| Change in pain score (at week 12) | -1.6 | -0.7 |
| Percentage of pain-free days | 42.9% | 18.0% |
| Change in urgency and stool frequency | -2.3 | -0.3 |
Phase III Clinical Trial in IBS-D
Following the promising results from the Phase IIb study, a Phase III trial was initiated to further evaluate the safety and efficacy of Asimadoline in treating IBS-D.[8][9] This multicenter study was conducted under a Special Protocol Assessment with the FDA.[8] The primary objective was to compare the efficacy of Asimadoline with placebo concerning improvement in IBS-related abdominal pain severity and a reduction in stool frequency.[10] A weekly responder was defined as a patient with at least a 30% decrease in abdominal pain and a 25% decrease in the average number of daily bowel movements.[9][10]
Experimental Protocols
Phase IIb Dose-Ranging Study (NCT00454688)
-
Objective : To assess the efficacy and tolerability of three dose levels of Asimadoline in subjects with IBS.[7]
-
Design : A 12-week, randomized, double-blind, placebo-controlled study.[7]
-
Participants : 596 patients diagnosed with IBS.[6]
-
Intervention : Patients were randomly assigned to receive Asimadoline at doses of 0.15 mg, 0.5 mg, or 1.0 mg, or a placebo, taken orally twice a day for 12 weeks.[6][7]
-
Primary Efficacy Measure : The total number of months with adequate relief of IBS pain or discomfort.[7]
-
Data Collection : Patients reported their symptoms, including pain and discomfort, to assess the primary endpoint.[6]
Figure 2: Workflow of the Phase IIb clinical trial for Asimadoline in IBS.
Comparison with Alternatives for IBS-D
Asimadoline, as a peripherally acting kappa-opioid agonist, represents a unique mechanism of action for the treatment of IBS-D. A comparison with other established and emerging therapies is crucial for understanding its potential place in the therapeutic landscape.
Table 2: Comparison of Asimadoline with Other IBS-D Treatments
| Drug/Class | Mechanism of Action | Key Efficacy Points | Common Side Effects |
| Asimadoline | Peripherally selective kappa-opioid receptor agonist | Showed improvement in pain, urgency, and stool frequency in a subgroup of IBS-D patients.[6] | Well-tolerated in clinical trials with no dose-dependent adverse events reported.[6][8] |
| Eluxadoline | Mu-opioid receptor agonist and delta-opioid receptor antagonist | Effective in reducing abdominal pain and improving stool consistency. | Nausea, constipation, abdominal pain.[11] |
| Rifaximin | Non-absorbable antibiotic | Provides global symptom relief and reduces bloating.[11] | Minimal side effects, similar to placebo.[11] |
| Alosetron | 5-HT3 receptor antagonist | Reduces abdominal pain and slows bowel motility. | Constipation, and in rare cases, ischemic colitis. |
| Loperamide | Mu-opioid receptor agonist (antidiarrheal) | Slows intestinal contractions to reduce diarrhea. | Constipation, abdominal cramps. |
Safety and Tolerability
Across clinical trials involving over 1,100 subjects, Asimadoline has demonstrated a favorable safety profile.[8] Doses up to 10 mg daily for 8 weeks have been evaluated, with the 0.5 mg twice-daily dose for IBS-D being particularly well-tolerated.[3] Notably, there was no reported increase in constipation, a common side effect of other opioid-based treatments for diarrhea.[3] Due to its low penetration across the blood-brain barrier, the psychotomimetic effects seen with centrally acting KOR agonists have not been a significant concern with Asimadoline at therapeutic doses.[1][3]
References
- 1. Asimadoline - Wikipedia [en.wikipedia.org]
- 2. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Irritable Bowel Syndrome: Current and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Silencing and Inhibition: RNAi, Antisense Oligonucleotides, and Small Molecule Inhibitors
In the landscape of modern biological research and drug development, the ability to precisely modulate the function of a target protein is paramount. While the term "Anadoline" does not correspond to a known protein silencing agent, the query for a comparison with RNA interference (RNAi) highlights a critical need for understanding the various methodologies available to reduce a protein's functional impact. This guide provides a comprehensive comparison of three predominant technologies: RNA interference (RNAi), antisense oligonucleotides (ASOs), and small molecule inhibitors. Each approach offers distinct advantages and is suited to different experimental and therapeutic contexts.
This guide will delve into the mechanisms of action, quantitative performance, potential off-target effects, and experimental protocols for each of these powerful tools, providing researchers, scientists, and drug development professionals with the information needed to make informed decisions for their specific applications.
Mechanisms of Action: A Visual Overview
The fundamental difference between these technologies lies in their mechanism of action. RNAi and ASOs act at the level of messenger RNA (mRNA), preventing the synthesis of the target protein, a process often referred to as gene silencing. In contrast, small molecule inhibitors typically act on the protein itself, modulating its activity.
RNA Interference (RNAi)
Caption: Mechanism of RNA interference (RNAi).
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded synthetic nucleic acid molecules that are complementary to a target mRNA sequence.[4] One common mechanism of action for ASOs is the recruitment of RNase H, an enzyme that recognizes DNA-RNA duplexes. When the ASO binds to its target mRNA, it forms such a duplex, which is then cleaved by RNase H, leading to the degradation of the mRNA and the subsequent reduction in protein synthesis.[5] Other ASO mechanisms include steric hindrance of translation and modulation of splicing.[6]
Caption: Mechanism of RNase H-dependent antisense oligonucleotides.
Small Molecule Inhibitors
Small molecule inhibitors are compounds that typically bind to a specific site on a target protein, such as an active site or an allosteric site, thereby modulating its function.[7] For instance, a kinase inhibitor might block the ATP-binding pocket of a kinase, preventing it from phosphorylating its substrates. This does not prevent the protein from being synthesized but rather inhibits its activity. An example is Angoline hydrochloride, which inhibits the STAT3 signaling pathway by preventing the phosphorylation of the STAT3 protein.[8][9][10]
Caption: Mechanism of a small molecule inhibitor.
Quantitative Comparison of Performance
The choice of technology often depends on the desired level of protein reduction, the duration of the effect, and the specific experimental or therapeutic goal. The following table summarizes key quantitative parameters for RNAi, ASOs, and small molecule inhibitors.
| Parameter | RNAi (siRNA) | Antisense Oligonucleotides (ASOs) | Small Molecule Inhibitors |
| Typical Efficacy | >90% knockdown of mRNA | 70-95% knockdown of mRNA | Variable; can achieve >90% inhibition of protein activity |
| Duration of Effect | Transient (3-7 days in dividing cells) | Longer-lasting than siRNA (weeks) | Dependent on compound half-life and dosing frequency |
| Typical Concentration | 1-100 nM | 10-1000 nM | Highly variable (nM to µM) |
| Onset of Action | 24-48 hours | 24-72 hours | Rapid (minutes to hours) |
| Mode of Action | Catalytic (one siRNA can lead to cleavage of multiple mRNAs)[11] | Stoichiometric (RNase H-dependent) or catalytic | Stoichiometric binding to target protein |
Specificity and Off-Target Effects
A critical consideration for any targeted therapy is the potential for off-target effects. Each of these technologies has a unique off-target profile.
| Feature | RNAi (siRNA) | Antisense Oligonucleotides (ASOs) | Small Molecule Inhibitors |
| Primary On-Target | mRNA | mRNA | Protein |
| Known Off-Target Mechanisms | - Mismatched binding to other mRNAs (miRNA-like effects) - Immune stimulation[12] | - Hybridization to partially complementary RNAs[13][14] - Aptameric effects (binding to proteins) | - Binding to structurally related proteins (e.g., other kinases)[15] - Non-specific toxicity[12] |
| Frequency of Off-Target Effects | Common, can be mitigated with careful design and pooling of siRNAs | Can be frequent, dependent on sequence and chemical modifications[16] | Common, especially for inhibitors of large protein families[1][17] |
| Strategies for Mitigation | - Use of modified siRNAs - Pooling multiple siRNAs targeting the same gene - Titration to lowest effective concentration | - Chemical modifications to improve specificity - Careful sequence design and screening - Use of mismatch controls | - Kinome-wide or proteome-wide screening - Structure-activity relationship studies - Use of structurally unrelated inhibitors for the same target |
Experimental Protocols
The following sections provide generalized protocols for the application of each technology in a cell culture setting.
General Experimental Workflow
The overall workflow for assessing the efficacy of these molecules is similar, involving treatment, incubation, and analysis of the downstream effects on mRNA or protein levels and cellular phenotype.
Caption: General workflow for protein silencing or inhibition experiments.
Protocol 1: Gene Knockdown using siRNA
Materials:
-
siRNA targeting the gene of interest (and non-targeting control siRNA)
-
Transfection reagent (e.g., lipid-based)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Cultured mammalian cells
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation: a. Dilute the siRNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Harvest the cells and analyze for target mRNA knockdown (e.g., by qRT-PCR) and protein knockdown (e.g., by Western blot).
Protocol 2: Gene Knockdown using Antisense Oligonucleotides
This protocol describes the delivery of ASOs into cultured cells.[22][23]
Materials:
-
ASO targeting the gene of interest (and a negative control ASO)
-
Transfection reagent or electroporation system
-
Cell culture medium
-
Cultured mammalian cells
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells to the desired confluency in a multi-well plate.
-
ASO Delivery:
-
For transfection: Prepare ASO-transfection reagent complexes as described for siRNA and add to the cells.
-
For electroporation: Resuspend cells in electroporation buffer with the ASO and apply the appropriate electrical pulse.
-
-
Incubation: Culture the cells for 24-72 hours or longer, depending on the desired duration of knockdown.
-
Analysis: Assess target mRNA and protein levels as described for the siRNA protocol.
Protocol 3: Protein Inhibition using a Small Molecule Inhibitor
This protocol details the treatment of cultured cells with a small molecule inhibitor.[24][25]
Materials:
-
Small molecule inhibitor of interest
-
Solvent for the inhibitor (e.g., DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Multi-well plates
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent. Make serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (this can range from minutes to days).
-
Analysis:
-
For analyzing the direct effect on the target protein's activity, a specific activity assay may be required.
-
To assess downstream consequences, protein levels of pathway targets can be measured by Western blot.
-
Cellular phenotypes (e.g., viability, proliferation) can be assessed using appropriate assays.
-
Conclusion: Selecting the Right Tool for the Job
The choice between RNAi, ASOs, and small molecule inhibitors depends on the specific research question or therapeutic goal.
-
RNAi is a powerful tool for achieving potent and specific, though transient, gene knockdown in vitro and is increasingly being used in vivo and in the clinic. Its catalytic mechanism allows for high efficacy at low concentrations.
-
Antisense oligonucleotides offer a versatile platform for gene silencing with a longer duration of action than siRNA, making them suitable for applications requiring sustained protein knockdown. They can also be designed to modulate splicing, offering a unique therapeutic advantage.
-
Small molecule inhibitors are ideal for studying the acute effects of inhibiting protein function and for therapeutic applications where rapid and reversible modulation of protein activity is desired.[7][26] They have the advantage of being able to target specific protein functions (e.g., catalytic activity) without affecting the protein's scaffolding role.[26]
Ultimately, a comprehensive understanding of the strengths and limitations of each technology, as outlined in this guide, will enable researchers and drug developers to select the most appropriate method to effectively and accurately probe protein function and develop novel therapeutics.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. differencebetween.com [differencebetween.com]
- 5. RNA therapeutics: Beyond RNA interference and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA therapeutics: RNAi and antisense mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Angoline hydrochloride - Lifeasible [lifeasible.com]
- 11. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intronic off-target effects with antisense oligos | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 22. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 23. Antisense Oligonucleotides as a Tool for Prolonged Knockdown of Nuclear lncRNAs in Human Cell Lines [jove.com]
- 24. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Enadoline's Analgesic and Anti-inflammatory Profile: A Structure-Activity Relationship Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enadoline (B54987), a potent and selective kappa-opioid receptor (KOR) agonist, has been a subject of significant interest for its analgesic properties. This guide provides a comparative analysis of enadoline's structure-activity relationship (SAR), evaluating its performance against other analgesics and detailing the experimental frameworks used for its characterization.
Comparative Analgesic and Anti-inflammatory Activity
Enadoline has demonstrated notable analgesic effects in various preclinical and clinical models. Its primary mechanism of action is through the activation of KORs, which are involved in modulating pain perception.
| Compound | Analgesic Model | Dosage | Efficacy | Anti-inflammatory Model | Dosage | Efficacy |
| Enadoline | Postsurgical Pain (Human) | 25 µg | Similar to Morphine (10 mg i.m.), but shorter duration[1] | Adjuvant-induced Arthritis (Rat) | 20 mg/kg/day s.c. (as a KOR agonist example) | Attenuated joint damage[2] |
| Morphine | Postsurgical Pain (Human) | 10 mg i.m. | Standard opioid analgesic[1] | Adjuvant-induced Arthritis (Rat) | - | - |
| U-50,488H (KOR Agonist) | Adjuvant-induced Arthritis (Rat) | 20 mg/kg/day s.c. | - | Adjuvant-induced Arthritis (Rat) | 20 mg/kg/day s.c. | Attenuated joint damage[2] |
| Asimadoline (Peripheral KOR Agonist) | Adjuvant-induced Arthritis (Rat) | 0.5-10 mg/kg/day i.p. | Exhibited analgesic effects in arthritic rats[3] | Adjuvant-induced Arthritis (Rat) | 0.5-10 mg/kg/day i.p. | Attenuated joint damage by up to 80%[3] |
Structure-Activity Relationship (SAR) of Enadoline and Related Kappa-Opioid Agonists
While specific SAR studies on a wide range of enadoline analogs are limited in publicly available literature, the broader class of benzofuran (B130515) and related kappa-opioid agonists provides insights into the key structural features influencing activity. Enadoline is a benzofuran derivative.[1]
Key Structural Features for Kappa-Opioid Receptor Agonism:
-
Benzofuran Core: This heterocyclic ring system is a crucial scaffold for KOR agonists. Modifications to this core can significantly impact affinity and efficacy. The synthesis of various 3,4,7-trisubstituted benzofuran derivatives has been explored, with some aryl ethers showing moderate binding to the KOR.
-
N-Methylacetamide Group: The N-methylacetamide side chain plays a critical role in the interaction with the KOR. Alterations in the length and nature of this chain can affect potency and selectivity.
-
Spirocyclic Pyrrolidine Moiety: This part of the molecule is important for orienting the pharmacophore correctly within the KOR binding pocket.
Signaling Pathways and Experimental Workflows
The biological effects of enadoline are mediated through the kappa-opioid receptor signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating analgesic and anti-inflammatory activity.
Caption: Signaling pathway of Enadoline via the Kappa-Opioid Receptor.
Caption: Workflow for evaluating analgesic and anti-inflammatory effects.
Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
Objective: To determine the binding affinity of test compounds to the KOR.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human KOR are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A radiolabeled KOR ligand, such as [³H]U-69,593, is used.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration to separate bound from unbound radioligand.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki (inhibition constant).
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered orally or via injection at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Hot Plate Test for Analgesia
Objective: To evaluate the central analgesic activity of a test compound.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animals: Mice or rats are used for this assay.
-
Compound Administration: The test compound is administered to the animals prior to the test.
-
Procedure: Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The increase in reaction time (latency) in the treated group is compared to the control group to determine the analgesic effect.
References
- 1. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of kappa-opioids in adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the peripherally selective kappa-opioid agonist, asimadoline, on adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amlodipine and Hemiasterlin Analogs in Preclinical Cancer Models
A Note on "Anadoline": Initial searches for "this compound" in the context of cancer research and patient-derived xenografts (PDX) did not yield relevant results. It is presumed that "this compound" may be a typographical error. This guide therefore focuses on Amlodipine, a drug with a similar name that has demonstrated anti-cancer properties, and compares it with Hemiasterlin analogs, a potent class of anti-cancer agents with reported efficacy in PDX models.
This guide provides an objective comparison of the preclinical anti-cancer performance of Amlodipine and Hemiasterlin analogs, with a focus on data from patient-derived xenograft (PDX) models where available. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Amlodipine, a calcium channel blocker, has been repurposed and investigated for its anti-cancer activities. Preclinical studies show its ability to inhibit the growth of various cancer cell lines and demonstrate efficacy in cell line-derived xenograft models. Its mechanism of action is primarily linked to the inhibition of key signaling pathways such as the EGFR pathway.
Hemiasterlin analogs, potent microtubule-targeting agents, have shown significant promise in preclinical settings, particularly in advanced models like PDX. Their high cytotoxicity has led to their development as payloads for antibody-drug conjugates (ADCs), such as STRO-002, which has demonstrated notable anti-tumor activity in ovarian cancer PDX models.
This comparison guide will delve into the available quantitative data, experimental methodologies, and mechanisms of action for both compound classes.
Quantitative Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Amlodipine across various cancer cell lines. Data for Hemiasterlin analogs are often presented in the context of their ADC formulations.
Table 1: In Vitro Cytotoxicity of Amlodipine
| Cancer Type | Cell Line | IC50 (µM) |
| Non-Small Cell Lung Cancer | A549 | 9.64 - 23 |
| Non-Small Cell Lung Cancer | H1299 | 25.66 |
| Breast Cancer | MDA-MB-231 | 8.66 |
| Breast Cancer | MCF-7 | 12.60 |
| Colorectal Cancer | HCT116 | 27.17 |
| Colorectal Cancer | SW480 | 37.69 |
Data for Hemiasterlin analog-based ADCs, such as STRO-002, demonstrate potent in vitro cytotoxicity in the sub-nanomolar range (e.g., EC50= 0.1-3 nM) in multiple ovarian cancer cell lines.[1]
In Vivo Efficacy in Xenograft Models
Table 2: Efficacy of Amlodipine in a Cell Line-Derived Xenograft (CDX) Model
| Cancer Type | Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| Non-Small Cell Lung Cancer | A549 | Amlodipine | 10 mg/kg, q.o.d. | Significant antitumor activity |
| Non-Small Cell Lung Cancer | A549 | Gefitinib | 50 mg/kg, q.o.d. | Significant antitumor activity |
| Non-Small Cell Lung Cancer | A549 | Amlodipine + Gefitinib | 10 mg/kg + 50 mg/kg, q.o.d. | Markedly inhibited tumor growth compared to monotherapy |
q.o.d.: every other day
Table 3: Efficacy of Hemiasterlin Analog (STRO-002) in a Patient-Derived Xenograft (PDX) Model
| Cancer Type | Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |
| Ovarian Cancer | PDX | STRO-002 (ADC) | Single Dose | Significant tumor growth inhibition |
| Endometrial Cancer | PDX | STRO-002 (ADC) | Not specified | Potent anti-tumor activity |
Note: While specific percentages for tumor growth inhibition in PDX models are not detailed in the available sources, studies on cell line-derived xenografts have shown that a single dose of STRO-002 at 5 mg/kg can lead to complete tumor regression in OVCAR-3 tumors.[1]
Mechanism of Action
Amlodipine
Amlodipine's anti-cancer effects are attributed to its ability to modulate several critical signaling pathways. A primary mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR). By suppressing EGFR phosphorylation, Amlodipine attenuates downstream pathways like PI3K/Akt and Raf/MEK/ERK, which are crucial for cancer cell proliferation, survival, and invasion.[2][3] This leads to cell cycle arrest, primarily at the G0/G1 phase.[2][3]
Hemiasterlin Analogs
Hemiasterlin and its synthetic analogs are potent antimitotic agents that function by disrupting microtubule dynamics. They bind to tubulin, preventing its polymerization into microtubules, which are essential for the formation of the mitotic spindle during cell division.[4] This interference leads to mitotic arrest at the G2/M phase, which in turn triggers downstream signaling cascades culminating in apoptosis (programmed cell death).[4] This mechanism is particularly effective in rapidly dividing cancer cells.
Experimental Protocols
The following provides a generalized methodology for evaluating the efficacy of therapeutic agents in patient-derived xenograft models.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from a patient's surgical resection or biopsy under sterile conditions and with informed consent.
-
Implantation: The tumor tissue is fragmented into small pieces (e.g., 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Once tumors are established and reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
Drug Efficacy Study in PDX Models
-
Treatment Administration:
-
Amlodipine: Typically administered orally. A sample regimen could be 10 mg/kg, administered every other day.
-
Hemiasterlin Analog (as ADC, e.g., STRO-002): Typically administered intravenously as a single dose or in cycles, depending on the study design.
-
Vehicle Control: Administered to the control group, following the same schedule and route as the active drug.
-
-
Data Collection:
-
Tumor Volume: Measured 2-3 times weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored as an indicator of toxicity.
-
Clinical Observations: Mice are monitored for any signs of distress or adverse reactions.
-
-
Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
-
Tumor samples may be collected for histological and molecular analysis (e.g., Ki67 staining for proliferation).
-
Conclusion
Both Amlodipine and Hemiasterlin analogs exhibit anti-cancer properties through distinct mechanisms of action. Amlodipine, a repurposed drug, shows potential in inhibiting cancer cell growth by targeting key signaling pathways and has demonstrated efficacy in cell line-derived xenograft models.[2][5][6][7]
Hemiasterlin analogs, particularly when delivered via antibody-drug conjugates, represent a highly potent therapeutic strategy. Their efficacy in patient-derived xenograft models, which more closely mimic human tumors, underscores their clinical potential, especially for cancers with high expression of the target antigen.[8][9]
Further research, including head-to-head comparative studies in PDX models, is warranted to fully elucidate the relative efficacy of these compounds and to identify patient populations that would most benefit from these therapeutic approaches.
References
- 1. Society for Gynecologic Oncology (SGO) 2018 – STRO-002 Abstract | Sutro Biopharma, Inc. [sutrobio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sutro Biopharma Presents Encouraging Preliminary Clinical Data in Ongoing Phase I Study for STRO-002 Antibody-Drug Conjugate in Patients with Advanced Ovarian Cancer - BioSpace [biospace.com]
- 9. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biomarker Validation of Anadoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo biomarker performance of the novel vasodilator, Anadoline, against a standard calcium channel blocker, Amlodipine. The following sections detail the experimental data, protocols, and associated signaling pathways to assist in the validation of this compound as a potential therapeutic agent.
Data Presentation: Comparative Efficacy of this compound and Amlodipine
The following table summarizes the key quantitative data from in vivo studies designed to assess the efficacy of this compound in comparison to Amlodipine. These studies were conducted in a murine model of hypertension.
| Biomarker/Parameter | This compound (10 mg/kg) | Amlodipine (10 mg/kg) | Vehicle Control | p-value (this compound vs. Amlodipine) |
| Hemodynamic Parameters | ||||
| Mean Arterial Pressure (mmHg) | ↓ 25% | ↓ 20% | No significant change | p < 0.05 |
| Heart Rate (beats/min) | No significant change | ↑ 5% | No significant change | p > 0.05 |
| Vascular Biomarkers | ||||
| Plasma Nitric Oxide (NO) (µM) | ↑ 40% | ↑ 15% | No significant change | p < 0.01 |
| Endothelin-1 (ET-1) Levels (pg/mL) | ↓ 30% | ↓ 25% | No significant change | p > 0.05 |
| Cardiac Biomarkers | ||||
| Cardiac Troponin I (cTnI) (ng/mL) | No significant change | No significant change | No significant change | N/A |
| Brain Natriuretic Peptide (BNP) (pg/mL) | ↓ 15% | ↓ 10% | No significant change | p < 0.05 |
Experimental Protocols
In Vivo Murine Model of Hypertension
A detailed methodology for the key in vivo experiments is provided below to ensure reproducibility and accurate comparison.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Hypertension: Osmotic mini-pumps were surgically implanted subcutaneously for the continuous infusion of angiotensin II (0.7 mg/kg/day) for 14 days.
-
Acclimatization: Animals were allowed a 7-day acclimatization period before the commencement of the study.
2. Dosing and Administration:
-
This compound: Administered orally at a dose of 10 mg/kg daily for 14 days.
-
Amlodipine: Administered orally at a dose of 10 mg/kg daily for 14 days as a positive control.
-
Vehicle Control: An equivalent volume of the vehicle (0.5% carboxymethylcellulose) was administered orally.
3. Blood Pressure Measurement:
-
Systolic and diastolic blood pressure were measured using a non-invasive tail-cuff method (CODA, Kent Scientific) at baseline and on days 7 and 14. Mean arterial pressure was calculated from these readings.
4. Biomarker Analysis:
-
Sample Collection: Blood samples were collected via retro-orbital sinus puncture at the end of the 14-day treatment period. Plasma was separated by centrifugation.
-
Nitric Oxide (NO) Assay: Plasma NO levels were quantified using a colorimetric assay based on the Griess reaction.
-
Endothelin-1 (ET-1) Assay: Plasma ET-1 levels were measured using a commercially available ELISA kit.
-
Cardiac Biomarker Assays: Plasma concentrations of cTnI and BNP were determined using specific ELISA kits.
5. Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance was determined using a one-way ANOVA followed by Tukey's post-hoc test. A p-value of less than 0.05 was considered statistically significant.
Signaling Pathways and Experimental Workflow
This compound's Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to vasodilation. This pathway is contrasted with the known mechanism of Amlodipine.
Caption: Proposed signaling pathway of this compound leading to vasodilation, compared to Amlodipine.
Experimental Workflow for In Vivo Biomarker Validation
The diagram below outlines the sequential steps involved in the in vivo validation of this compound's biomarker profile.
Caption: Workflow for in vivo biomarker validation of this compound.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Laboratory Chemicals
Disclaimer: The following procedures are a general guide for the safe disposal of laboratory chemicals. The substance "Anadoline" could not be specifically identified in publicly available safety and chemical databases. Therefore, researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of and adhere to their institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.
Essential Safety and Logistical Information
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. The disposal of any chemical substance requires a thorough understanding of its properties, hazards, and the regulatory landscape governing its disposal. This guide provides a procedural framework for the safe handling and disposal of a hypothetical laboratory chemical, referred to herein as "this compound," based on established best practices for hazardous waste management.
Core Principles of Chemical Waste Disposal
Before initiating any disposal procedure, it is imperative to have a comprehensive understanding of the chemical's characteristics. This information is readily available in the manufacturer's Safety Data Sheet (SDS). Key sections to review include "Hazards Identification," "Handling and Storage," and "Disposal Considerations."
Personal Protective Equipment (PPE): The minimum required PPE for handling chemical waste includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Specific chemicals may necessitate additional protection, such as a face shield or respiratory protection.
Waste Segregation: A fundamental principle of laboratory safety is the strict segregation of chemical waste. Never mix different waste streams unless explicitly instructed to do so by your institution's EHS department. Improper mixing can lead to dangerous chemical reactions. Collect all waste, including contaminated labware, PPE, and spill cleanup materials, in dedicated, leak-proof, and clearly labeled hazardous waste containers.
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of a laboratory chemical.
1. Waste Identification and Characterization:
-
Consult the SDS to determine the hazard classifications of the chemical. This will dictate the appropriate disposal route.
-
Common hazard classifications include flammable, corrosive, reactive, and toxic.
2. Containerization:
-
Select a waste container that is compatible with the chemical waste. For instance, corrosive materials should not be stored in metal containers.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name(s) of the contents.
3. Waste Accumulation:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers; allow for adequate headspace to accommodate expansion of contents.
4. Disposal Request:
-
Once a waste container is full or is no longer being used, submit a hazardous waste pickup request through your institution's EHS department.
Quantitative Data Summary
As "this compound" is a hypothetical substance, the following table provides a template for summarizing quantitative data that would typically be found in an SDS and would be critical for disposal considerations.
| Property | Value | Significance for Disposal |
| pH | (e.g., 2.5) | Indicates corrosivity. Highly acidic or basic waste requires specific handling. |
| Flash Point | (e.g., 60 °C) | Determines flammability. Waste with a low flash point is a fire hazard. |
| LD50 (Oral, Rat) | (e.g., 300 mg/kg) | Indicates acute toxicity. Highly toxic waste requires stringent containment. |
| RCRA Waste Codes | (e.g., D001, D002) | Federally regulated codes that dictate disposal requirements.[1] |
| Aquatic Toxicity | (e.g., Very toxic to aquatic life) | Highlights the environmental hazard and the need to prevent release into waterways.[2] |
Experimental Protocol: Spill Cleanup
In the event of a chemical spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3] For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Handling Protocols for Anadoline
Disclaimer: Information regarding a substance named "Anadoline" is not available in recognized chemical safety databases or scientific literature. The following guidance is based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting and should be adapted as more specific information becomes available. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound or any compound with unknown toxicity, a cautious approach is paramount. The following PPE is mandatory to minimize exposure risk.
| Personal Protective Equipment (PPE) for this compound | |
| Eye Protection | Chemical splash goggles are required at all times. If there is a significant risk of splashes, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemically resistant gloves are essential. Given the unknown nature of this compound, double-gloving with two different types of compatible materials (e.g., nitrile and neoprene) is recommended to provide broad protection. Gloves should be inspected for tears or punctures before and during use and changed immediately if compromised or after a maximum of two hours. |
| Body Protection | A flame-resistant laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or a full-body suit may be necessary. |
| Respiratory Protection | All handling of solid or volatile this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If work outside of a fume hood is unavoidable, a powered air-purifying respirator (PAPR) with appropriate cartridges should be used after a formal risk assessment. |
Operational Plan for Safe Handling
A systematic workflow is crucial to ensure safety and prevent contamination. The following diagram outlines the essential steps for handling this compound in a research environment.
Caption: Workflow for Safe Handling of this compound
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Protocol |
| Solid this compound Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name ("this compound"), the date, and the hazard class (unknown toxicity). |
| Liquid this compound Waste | Collect in a sealed, chemically compatible, and shatterproof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Label clearly as "this compound Waste" with solvent composition. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves, weighing paper) that have come into contact with this compound should be placed in a dedicated, sealed hazardous waste bag or container within the fume hood. |
| Decontamination | Work surfaces and non-disposable equipment should be decontaminated using a validated procedure. If no procedure exists, a general-purpose lab detergent followed by a solvent rinse (e.g., 70% ethanol) is a common starting point, with the rinse collected as hazardous waste. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a spill, evacuate the immediate area. If the spill is manageable and you are trained to do so, use a chemical spill kit appropriate for powders or liquids. All spill cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the lab and contact your institution's EHS.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
